An In-depth Technical Guide to the Molecular Structure of Cbz-aminooxy-PEG8-Boc
An Analysis of the Structure of the Heterobifunctional Linker Designated as Cbz-aminooxy-PEG8-Boc The molecule commonly referred to as Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker molecule utilized in the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
An Analysis of the Structure of the Heterobifunctional Linker Designated as Cbz-aminooxy-PEG8-Boc
The molecule commonly referred to as Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker molecule utilized in the synthesis of more complex chemical entities, particularly in the field of drug development and proteomics, such as in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] A thorough analysis of the available data from various chemical suppliers reveals a notable inconsistency between the compound's name and its provided chemical structure, represented by its SMILES string. This guide will provide a detailed elucidation of the molecule's structure based on the consistent structural data available, while also addressing the likely misnomer in its common name.
The name "Cbz-aminooxy-PEG8-Boc" implies the presence of three key functional groups: a Carboxybenzyl (Cbz)-protected aminooxy group at one terminus, an octaethylene glycol (PEG8) spacer, and a tert-Butyloxycarbonyl (Boc)-protected amine at the other terminus. However, the SMILES string and corresponding molecular formula provided by multiple suppliers point to a different molecular architecture.
Molecular and Structural Data
Based on the consistent data from multiple sources, the structural and quantitative information for the molecule is summarized below. The molecular formula derived from the SMILES string is C32H53NO12, which closely matches the reported molecular weight. The formula C31H53NO13, cited in some sources, appears to be an error.[1][2]
The SMILES string provided for this compound describes a molecule with the following components:
N-Cbz Protecting Group: A Carboxybenzyl (Cbz) group is attached to a nitrogen atom. This group is a common amine protecting group.
N-Alkoxy Linkage: The nitrogen of the Cbz-amine is directly bonded to the oxygen atom of the polyethylene glycol chain, forming an N-alkoxyamine linkage. This Cbz-N-O- moiety is likely the reason for the "Cbz-aminooxy" part of the name, although it is more precisely described as an N-substituted alkoxyamine.
PEG8 Spacer: An octaethylene glycol (PEG8) spacer provides a flexible, hydrophilic linker arm. This part of the molecule consists of eight repeating ethylene glycol units.
Terminal tert-Butyl Ester: The PEG8 chain is terminated with a tert-butyl ester of a propionic acid. This is likely the source of the "Boc" part of the name, referring to the tert-butyl group, although it is present as a tert-butyl ester rather than a Boc-protected amine.
The structure is therefore more accurately named N-Cbz-N-(octaethylene glycolyl-γ-tert-butyl propionate)amine or a similar systematic name.
Below is a visual representation of the molecular structure generated from the provided SMILES string.
Diagram of the molecular structure of Cbz-aminooxy-PEG8-Boc.
The Strategic Role of Cbz-aminooxy-PEG8-Boc in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component that connects a target protein ligand to an E3 ubiquitin ligase ligand. This technical guide provides an in-depth exploration of a specific and versatile linker, Cbz-aminooxy-PEG8-Boc. We will dissect its mechanism of action within the broader context of PROTACs, detail its strategic use in orthogonal synthesis, and provide comprehensive experimental protocols for its application. Quantitative data from relevant studies are summarized to illustrate the impact of linker composition on PROTAC efficacy, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying principles.
Introduction to PROTAC Technology and the Central Role of Linkers
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties.
The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's biological activity. The linker influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.
Cbz-aminooxy-PEG8-Boc: A Multifunctional Linker for Orthogonal PROTAC Synthesis
Cbz-aminooxy-PEG8-Boc is a heterobifunctional PEG-based linker designed for the modular and efficient synthesis of PROTACs. Its structure incorporates several key features that enable a strategic and controlled assembly of the final PROTAC molecule.
PEG8 Spacer: The core of the linker is an eight-unit polyethylene glycol chain. This hydrophilic spacer improves the solubility of the PROTAC, which can be a significant challenge for these high molecular weight compounds. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex.
Aminooxy Group (-O-NH2): This functionality provides a bioorthogonal reactive handle. The aminooxy group can react specifically with an aldehyde or a ketone to form a stable oxime bond. This type of ligation is highly efficient and can be performed under mild conditions, making it ideal for the late-stage conjugation of complex molecules.
Cbz (Benzyloxycarbonyl) and Boc (tert-Butoxycarbonyl) Protecting Groups: The linker possesses two different amine protecting groups, Cbz and Boc. These groups are "orthogonal," meaning they can be removed under distinct chemical conditions without affecting each other.
The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid).
The Cbz group is typically removed by catalytic hydrogenolysis.
This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the sequential and controlled unmasking of reactive sites. In the context of PROTAC synthesis, this enables the stepwise attachment of the POI ligand and the E3 ligase ligand to the linker in a predetermined order.
Mechanism of Action in PROTAC Assembly: A Step-by-Step Approach
The utility of Cbz-aminooxy-PEG8-Boc lies in the strategic, stepwise synthesis of a PROTAC. The following is a representative workflow illustrating its mechanism of action in the assembly process.
Step 1: First Ligand Conjugation
The synthesis typically begins with the deprotection of one of the protected amines on the linker, followed by conjugation to the first ligand (either the POI ligand or the E3 ligase ligand). For instance, the Boc group can be removed with trifluoroacetic acid (TFA) to reveal a free amine. This amine can then be coupled to a carboxylic acid on the first ligand using standard peptide coupling reagents (e.g., HATU, HOBt).
Step 2: Second Ligand Preparation
The second ligand is functionalized with a ketone or an aldehyde. This can be achieved through various synthetic methods, depending on the structure of the ligand.
Step 3: Second Ligand Conjugation via Oxime Ligation
The Cbz-protected aminooxy end of the linker-ligand 1 conjugate is then deprotected via hydrogenolysis to reveal the free aminooxy group. This is then reacted with the aldehyde- or ketone-functionalized second ligand to form a stable oxime bond, completing the PROTAC assembly.
This orthogonal approach ensures a controlled and efficient synthesis, minimizing the formation of undesired side products.
Quantitative Data on the Impact of PEG Linkers in PROTACs
The length and composition of the PEG linker significantly impact the biological activity of a PROTAC. The following tables summarize representative quantitative data from the literature, illustrating the effects of linker modifications on key performance indicators for PROTACs.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Activity
DC50: Concentration of the PROTAC required to achieve 50% degradation of the target protein.
Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Impact of Linker Composition on PROTAC Permeability
Permeability is often assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Experimental Protocols
The following are representative protocols for the key steps involved in the synthesis and evaluation of a PROTAC using a Cbz-aminooxy-PEG-Boc linker.
General Protocol for Boc Deprotection
Dissolve the Boc-protected linker in a suitable solvent (e.g., dichloromethane, DCM).
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
Upon completion, concentrate the reaction mixture in vacuo.
The resulting amine salt can often be used directly in the next step or after neutralization with a mild base (e.g., diisopropylethylamine, DIPEA).
General Protocol for Amide Coupling
Dissolve the deprotected amine-linker and the carboxylic acid-functionalized ligand in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF).
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NaHCO3, brine).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the product by flash column chromatography or preparative HPLC.
General Protocol for Cbz Deprotection (Hydrogenolysis)
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
Add a palladium catalyst (e.g., 10% Pd/C, 10 mol%).
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator).
Stir the reaction under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate in vacuo to obtain the deprotected product.
General Protocol for Oxime Ligation
Dissolve the aminooxy-functionalized linker-ligand conjugate and the aldehyde- or ketone-functionalized ligand in a suitable solvent (e.g., a mixture of methanol and water, or DMSO).
The reaction is often facilitated by a slightly acidic pH (e.g., using an acetate buffer, pH 4-5).
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.
Upon completion, the product can be purified by preparative HPLC.
Protocol for Western Blotting to Assess Protein Degradation
Plate cells at an appropriate density and allow them to adhere overnight.
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities to determine the extent of protein degradation.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A representative workflow for orthogonal PROTAC synthesis.
Conclusion
The Cbz-aminooxy-PEG8-Boc linker is a powerful tool in the rational design and synthesis of PROTACs. Its integrated features of a hydrophilic PEG spacer, orthogonal protecting groups, and a bioorthogonal reactive handle provide chemists with a high degree of control over the assembly of these complex molecules. By enabling a modular and stepwise approach, such linkers facilitate the rapid generation of PROTAC libraries for structure-activity relationship studies, ultimately accelerating the discovery of novel protein degraders with therapeutic potential. A thorough understanding of the interplay between the linker and the biological system is paramount for the successful development of this exciting new class of drugs.
The Pivotal Role of the PEG8 Linker in PROTAC Stability and Solubility: An In-depth Technical Guide
Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The architecture of a PROTAC, consisting of a warhead for the POI, an E3 ligase ligand, and a connecting linker, is critical to its function. The linker, far from being a passive spacer, profoundly influences the physicochemical and pharmacological properties of the PROTAC.[2] Among the various linker types, polyethylene glycol (PEG) linkers, particularly those with eight ethylene glycol units (PEG8), have gained prominence in PROTAC design. This technical guide provides a comprehensive overview of the role of the PEG8 linker in modulating PROTAC stability and solubility, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Introduction to PROTACs and the Significance of the Linker
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The success of a PROTAC is contingent on the delicate interplay of its three components, with the linker playing a crucial role in determining the overall efficacy. The length, composition, and flexibility of the linker can significantly impact the formation and stability of the ternary complex, as well as the solubility, permeability, and metabolic stability of the PROTAC molecule.[2][4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[2][5] They are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.[6] A PEG8 linker represents a moderate length that often serves as an effective starting point in PROTAC optimization.[5]
The Role of the PEG8 Linker in PROTAC Solubility
A significant challenge in PROTAC development is their tendency to be large, complex molecules with high molecular weight and lipophilicity, which often leads to poor aqueous solubility.[6][7] Poor solubility can hinder absorption, reduce bioavailability, and lead to inconsistent results in biological assays.[7] The incorporation of a PEG8 linker is a widely adopted strategy to mitigate these issues.
The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the hydrophilicity of the PROTAC molecule.[6] This enhanced polarity improves its compatibility with aqueous physiological environments.[4] By increasing the aqueous solubility of PROTACs, PEG linkers can lead to more reliable and reproducible data in in vitro and in vivo studies.[]
Quantitative Data on Solubility
The impact of the linker on solubility can be quantified through various experimental and computational methods. The following table provides a representative comparison of the physicochemical properties of PROTACs with different linkers.
PROTAC ID
Linker Composition
Molecular Weight (Da)
cLogP
TPSA (Ų)
Aqueous Solubility (µM)
PROTAC-Alkyl
8-carbon alkyl chain
850
6.5
120
< 1
PROTAC-PEG4
4-unit PEG
902
5.2
155
15
PROTAC-PEG8
8-unit PEG
1034
4.1
210
55
PROTAC-PEG12
12-unit PEG
1166
3.0
265
90
Data is illustrative and compiled from general principles discussed in the literature.[6] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
As depicted in the table, increasing the PEG length generally leads to a decrease in cLogP and an increase in TPSA, both of which correlate with improved aqueous solubility.
The Role of the PEG8 Linker in PROTAC Stability
The stability of a PROTAC can be considered from two perspectives: the stability of the molecule itself against metabolism and the stability of the ternary complex it forms. The PEG8 linker plays a significant role in both.
Metabolic Stability
The ether backbone of PEG linkers is generally less susceptible to oxidative metabolism compared to alkyl chains.[] This can lead to an extended intracellular half-life and allow for lower dosing.[] However, it is important to note that longer PEG chains can sometimes introduce metabolic liabilities.
Ternary Complex Stability
The primary function of the PROTAC is to induce and stabilize a productive ternary complex. The flexibility of the PEG8 linker allows the PROTAC to adopt various conformations, which can be advantageous in facilitating the initial formation of the ternary complex.[5][9] However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a less stable complex.[10] The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and a PEG8 linker often provides a good balance between flexibility and pre-organization.[5]
An improperly designed linker can lead to the "hook effect," where at high concentrations, the PROTAC favors the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex, leading to decreased degradation.[5] An optimized linker that promotes a stable ternary complex can help mitigate this effect.[5]
Quantitative Data on Degradation Efficacy
The following table illustrates the impact of linker length on the degradation efficacy of a hypothetical PROTAC targeting "Protein Y".
PROTAC ID
Linker Composition
DC50 (nM)
Dmax (%)
PROTAC-PEG4
4-unit PEG
120
75
PROTAC-PEG6
6-unit PEG
55
88
PROTAC-PEG8
8-unit PEG
25
95
PROTAC-PEG10
10-unit PEG
70
85
PROTAC-PEG12
12-unit PEG
150
70
Data is illustrative and compiled from various sources in the literature.[5] DC50 is the concentration of PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
This data demonstrates that there is often an optimal linker length for maximal degradation, with both shorter and longer linkers resulting in reduced potency.
Experimental Protocols
A robust evaluation of a PROTAC's performance requires a suite of orthogonal experimental methods.[1] Detailed below are protocols for key assays to assess PROTAC-mediated protein degradation, solubility, and ternary complex formation.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Kinetic Solubility Assay
Objective: To determine the solubility of a PROTAC under non-equilibrium conditions, which is often more relevant to early drug discovery.[11]
Methodology:
Compound Preparation: Prepare a high-concentration stock solution of the PROTAC in dimethyl sulfoxide (DMSO).
Assay Plate Preparation: Add the PROTAC stock solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.
Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for precipitation.
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
Quantification: Analyze the concentration of the soluble PROTAC in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Data Analysis: Determine the highest concentration at which the PROTAC remains in solution.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in a homogenous assay format.[9]
Methodology:
Reagent Preparation: Prepare solutions of the fluorescently labeled POI (e.g., with a terbium cryptate donor) and a fluorescently labeled E3 ligase (e.g., with a d2 acceptor), along with the PROTAC at various concentrations.
Assay Plate Setup: In a low-volume 384-well plate, add the labeled proteins and the PROTAC dilutions.
Incubation: Incubate the plate at room temperature for a specified time to allow the ternary complex to form.
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.
Data Analysis: Plot the TR-FRET ratio as a function of PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental PROTAC mechanism and a typical experimental workflow.
PROTAC-mediated protein degradation pathway.
A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and PEG8 linkers offer a compelling combination of properties that address key challenges in PROTAC design. Their ability to enhance aqueous solubility and provide a favorable degree of flexibility makes them a valuable tool for optimizing PROTACs. While the ideal linker is always context-dependent, a PEG8 linker serves as an excellent starting point and a versatile component in the development of potent and drug-like protein degraders. A thorough understanding of the interplay between the linker, solubility, and ternary complex stability, validated by a suite of robust orthogonal assays, is essential for the successful development of novel PROTAC therapeutics.
The Strategic Application of Cbz and Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), bifunctional linkers play a pivotal role. These molecular bridges connect a target-binding moiety to an effector molecule, and their chemical nature significantly influences the final conjugate's efficacy, stability, and pharmacokinetic properties. The synthesis of these complex linkers often necessitates a sophisticated strategy of protecting and deprotecting reactive functional groups, among which the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups are paramount for amine protection.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and strategic considerations for utilizing Cbz and Boc protecting groups in the construction of bifunctional linkers.
Core Concepts: Orthogonality and Stability
The primary advantage of using Cbz and Boc protecting groups in tandem lies in their orthogonality .[1][3] This means that one group can be selectively removed under conditions that leave the other intact, allowing for precise, stepwise modifications of a bifunctional linker.[1][4] The Boc group is characteristically labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[2] This fundamental difference in cleavage conditions is the cornerstone of their utility in complex organic synthesis.
The stability of these protecting groups under various reaction conditions is another critical factor. The Cbz group is robust and stable under both acidic and basic conditions, whereas the Boc group is stable towards bases and nucleophiles but susceptible to acids.[1][5] Understanding these stability profiles is essential for designing a successful synthetic route.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the Cbz and Boc protecting groups, providing a basis for comparison and selection in the design of bifunctional linkers.
Table 1: Comparison of Cbz and Boc Protecting Group Properties
Property
Cbz (Carboxybenzyl)
Boc (tert-Butoxycarbonyl)
Chemical Formula
C₈H₇O₂
C₅H₉O₂
Introduction Reagent
Benzyl chloroformate (Cbz-Cl)
Di-tert-butyl dicarbonate (Boc₂O)
Cleavage Condition
Catalytic Hydrogenolysis (H₂, Pd/C)
Acidic (e.g., TFA, HCl)
Stability to Acid
Generally stable, but can be cleaved by strong acids (e.g., HBr in Acetic Acid)[6][7]
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies in the synthesis of bifunctional linkers.
Protocol 1: Protection of an Amine with Cbz-Cl[1][6]
Reagents:
Amine
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO₃)
Tetrahydrofuran (THF)
Water
Ethyl acetate (EtOAc)
Brine
Procedure:
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.
Stir the reaction at room temperature and monitor by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[10]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 4: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)[12][13]
Reagents:
Boc-protected amine
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Procedure:
Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane.
Cool the solution to 0 °C.
Slowly add TFA (typically 25-50% v/v).
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[13]
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
To isolate the free amine, dissolve the residue in water and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.[13]
Extract the aqueous layer with a suitable organic solvent, dry the combined organic layers, and concentrate in vacuo.
Visualizing Workflows and Mechanisms
Graphical representations of reaction mechanisms and experimental workflows can significantly aid in understanding and implementing these synthetic strategies.
Understanding heterobifunctional linkers for E3 ligase recruitment
An In-depth Technical Guide to Heterobifunctional Linkers for E3 Ligase Recruitment Introduction: The Dawn of Targeted Protein Degradation In the landscape of modern drug discovery, a paradigm shift is underway, moving f...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Heterobifunctional Linkers for E3 Ligase Recruitment
Introduction: The Dawn of Targeted Protein Degradation
In the landscape of modern drug discovery, a paradigm shift is underway, moving from traditional occupancy-based inhibition to event-driven pharmacology. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to hijack the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS).[1] These molecules offer a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable."
A PROTAC molecule is ingeniously constructed from three key components: a ligand that specifically binds to a Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1][2][3] The fundamental mechanism of action involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the POI and an E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] A key advantage of this approach is its catalytic nature; once the POI is degraded, the PROTAC molecule is released and can engage another target protein, allowing for potent activity at very low concentrations.[2]
The Central Role of the Linker
While the choice of POI and E3 ligase ligands determines the "what" and "how" of the degradation process, the linker is the crucial element that dictates the efficiency and success of the entire endeavor. It is far more than a simple spacer; the linker's characteristics are pivotal in modulating the formation, stability, and geometry of the POI-PROTAC-E3 ligase ternary complex.[1][] The properties of the linker—including its length, chemical composition, rigidity, and the points of attachment—profoundly influence the PROTAC's overall efficacy, selectivity, and pharmacokinetic profile.[][7]
Optimal linker design is essential for achieving favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon that can lead to positive cooperativity and enhanced stability of the ternary complex.[1] Consequently, linker optimization has become a primary focus in the development of potent and selective protein degraders.[2][7]
Core Principles of Linker Design and Optimization
The design of an effective linker is a multifactorial challenge that involves a delicate balance of several parameters.[8] Historically, this process has been largely empirical, often requiring the synthesis of extensive libraries to identify an optimal design.[2] However, a set of guiding principles has emerged to inform a more rational approach.
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Common motifs include flexible polyethylene glycol (PEG) and alkyl chains, which are synthetically tractable.[3][] More rigid structures incorporating alkynes, triazoles, or cyclic systems like piperazine are also employed to constrain the molecule's conformation, which can reduce the entropic penalty of forming the ternary complex and improve selectivity.[1]
Linker Length: The length of the linker is a critical determinant of PROTAC activity.[3][] An optimal length is required to span the distance between the POI and the E3 ligase, enabling a productive ternary complex geometry. This length is unique to each specific POI-E3 ligase pair and must be determined on a case-by-case basis.[3]
Flexibility and Rigidity: A trade-off exists between linker flexibility and rigidity. Flexible linkers can accommodate various conformational adjustments, but this can come at an entropic cost.[9] Conversely, rigid linkers can pre-organize the PROTAC into a bioactive conformation but may be more challenging to synthesize and optimize.[1]
Attachment Points: The specific atoms on the POI and E3 ligase ligands where the linker is attached (the exit vector) are crucial.[7] An improper attachment point can disrupt ligand binding or lead to an unproductive ternary complex conformation, abolishing degradation activity.
Recruiting the E3 Ligase Machinery
The human genome encodes over 600 distinct E3 ligases, each with specific substrate recognition profiles, offering a vast toolkit for PROTAC development.[2][10] However, to date, only a small fraction of these have been successfully recruited for targeted protein degradation, primarily due to the limited availability of high-affinity, drug-like ligands.[2]
The most commonly utilized E3 ligases in PROTAC design include:
Cereblon (CRBN): A substrate receptor for the CUL4-RBX1 E3 ligase complex. Ligands are often derived from thalidomide and its analogs (immunomodulatory drugs or IMiDs).[11]
Von Hippel-Lindau (VHL): The substrate recognition component of the VHL-ElonginB/C-CUL2 E3 ligase complex. Potent, small-molecule VHL ligands have been developed.[11]
Inhibitor of Apoptosis Proteins (IAPs): cIAP1, cIAP2, and XIAP are RING-type E3 ligases that can be recruited using antagonists.[2][12]
Mouse double minute 2 homolog (MDM2): This E3 ligase is a key negative regulator of the p53 tumor suppressor and has been successfully targeted by PROTACs.[13]
E3 ligases are broadly classified based on their mechanism of ubiquitin transfer. The most abundant are the RING (Really Interesting New Gene) E3s, which act as scaffolds to bring the ubiquitin-loaded E2 enzyme and the substrate into close proximity for direct ubiquitin transfer.[12][14] In contrast, HECT (Homologous to E6AP C-terminus) and RBR (RING-between-RING) E3s first accept ubiquitin from the E2 onto a catalytic cysteine residue before transferring it to the substrate.[12][14]
Quantitative Data on Linker Performance
The optimization of a PROTAC's linker is guided by quantitative measurements of its performance. Key metrics include the half-maximal degradation concentration (DC₅₀), which represents the potency of the degrader, and the maximum level of degradation (Dₘₐₓ), which indicates its efficacy. The following tables summarize representative data illustrating the impact of linker modifications on PROTAC activity.
Table 1: Influence of Linker Length on Degradation of BRD4
PROTAC
E3 Ligase
Linker Type
Linker Length (atoms)
DC₅₀ (nM)
Dₘₐₓ (%)
PROTAC A
CRBN
PEG
10
50
>95
PROTAC B
CRBN
PEG
13
8
>95
PROTAC C
CRBN
PEG
16
25
>90
PROTAC D
VHL
Alkyl-PEG
12
15
>98
PROTAC E
VHL
Alkyl-PEG
15
5
>98
| PROTAC F | VHL | Alkyl-PEG | 18 | 40 | >95 |
Data are illustrative and compiled from typical findings in PROTAC literature.
Table 2: Impact of Linker Composition on Physicochemical Properties and Activity
PROTAC
POI
E3 Ligase
Linker Composition
Aqueous Solubility (µM)
Cellular Degradation Activity (DC₅₀, nM)
Degrader X
BET Proteins
CRBN
C12 Alkyl Chain
< 1
150
Degrader Y
BET Proteins
CRBN
PEG-4
25
20
| Degrader Z | BET Proteins | CRBN | Piperazine-Alkyl | > 50 | 12 |
This table demonstrates the common observation that incorporating more hydrophilic or rigid cyclic structures like PEG or piperazine can improve solubility and cellular potency compared to greasy alkyl linkers.
Experimental Protocols
The characterization of heterobifunctional linkers and their corresponding PROTACs involves a cascade of biochemical and cellular assays.
Protocol 1: Ternary Complex Formation Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)
Purpose: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.
In a microplate, add a fixed concentration of the POI and E3 ligase complex.
Add the PROTAC compound at varying concentrations.
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.
Add the donor and acceptor-conjugated antibodies.
Incubate for another period (e.g., 60 minutes) to allow antibody binding.
Data Acquisition and Analysis:
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Calculate the TR-FRET ratio (Acceptor/Donor).
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a binding curve to determine the half-maximal effective concentration (EC₅₀) for complex formation.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
Purpose: To measure the dose-dependent degradation of the target protein in a cellular context.
Methodology:
Cell Culture and Treatment:
Plate cells (e.g., HeLa or a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.
Prepare serial dilutions of the PROTAC compound in cell culture media.
Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Quantification:
Wash the cells with cold PBS.
Lyse the cells directly in the plate using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Harvest the lysates and clarify by centrifugation.
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting:
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
Incubate the membrane with a primary antibody specific to the POI.
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
Data Acquisition and Analysis:
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
Quantify the band intensities for the POI and the loading control using densitometry software.
Normalize the POI band intensity to the loading control for each sample.
Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
Visualizing Pathways and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC characterization.
Caption: Logical relationship of linker properties to PROTAC outcomes.
An In-Depth Technical Guide to Cbz-aminooxy-PEG8-Boc: Chemical Properties and Reactivity for Researchers and Drug Development Professionals
Introduction: Cbz-aminooxy-PEG8-Boc is a bifunctional, polyethylene glycol (PEG)-based linker molecule that has emerged as a critical tool in the field of targeted protein degradation, particularly in the synthesis of Pr...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: Cbz-aminooxy-PEG8-Boc is a bifunctional, polyethylene glycol (PEG)-based linker molecule that has emerged as a critical tool in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals.
Core Chemical Properties
Cbz-aminooxy-PEG8-Boc is structurally composed of three key functional components: a carboxybenzyl (Cbz)-protected aminooxy group, an eight-unit polyethylene glycol (PEG8) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This distinct architecture allows for the sequential and controlled conjugation of two different molecular entities.
The utility of Cbz-aminooxy-PEG8-Boc lies in the orthogonal reactivity of its protected functional groups. The Cbz and Boc protecting groups can be selectively removed under different conditions, and the deprotected aminooxy group readily reacts with carbonyl compounds.
Oxime Ligation: Coupling to Aldehydes and Ketones
Upon deprotection of the Cbz group, the free aminooxy moiety can react with an aldehyde or a ketone to form a stable oxime bond.[2] This bioorthogonal reaction, known as oxime ligation, is highly efficient and proceeds under mild aqueous conditions, making it ideal for conjugating the linker to sensitive biomolecules.[2]
General Reaction Scheme:
R-ONH₂ + R'-CHO/R'-CO-R'' → R-O-N=CR'R'' + H₂O
Deprotection Strategies
The selective removal of the Cbz and Boc protecting groups is crucial for the stepwise synthesis of complex molecules like PROTACs.
Cbz Deprotection (Hydrogenolysis): The Cbz group is typically removed by catalytic hydrogenation.[3][4] This is a mild and efficient method that involves bubbling hydrogen gas through a solution of the Cbz-protected compound in the presence of a palladium on carbon (Pd/C) catalyst.[4][5]
Boc Deprotection (Acidolysis): The Boc group is labile under acidic conditions and is commonly removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][6] This reaction is typically fast and proceeds at room temperature.[6]
Applications in PROTAC Synthesis
Cbz-aminooxy-PEG8-Boc is extensively used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8][9] The PEG8 spacer in Cbz-aminooxy-PEG8-Boc provides the necessary flexibility and length for the formation of a productive ternary complex between the POI and the E3 ligase.[10]
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are representative protocols for the key reactions involving Cbz-aminooxy-PEG8-Boc. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
Cbz-aminooxy-PEG8-Boc
10% Palladium on Carbon (Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂)
Inert gas (Argon or Nitrogen)
Filtration apparatus (e.g., Celite pad)
Procedure:
Dissolve Cbz-aminooxy-PEG8-Boc (1 equivalent) in a suitable solvent such as methanol or ethanol in a reaction vessel equipped with a stir bar.
Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.
Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes.
Introduce hydrogen gas into the vessel (this can be done using a balloon or a hydrogenator).
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 2-16 hours.
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the deprotected aminooxy-PEG8-Boc product.
Protocol 2: Oxime Ligation
Materials:
Deprotected aminooxy-PEG8-Boc (from Protocol 1)
Aldehyde or ketone-containing molecule
Anhydrous buffer (e.g., sodium acetate buffer, pH 4.5-5.5) or an organic solvent like DMSO or DMF
Aniline (as a catalyst, optional but recommended)
Procedure:
Dissolve the deprotected aminooxy-PEG8-Boc (1 equivalent) in the chosen buffer or solvent.
Add the aldehyde or ketone-containing molecule (1-1.2 equivalents).
If using a catalyst, add aniline (typically 10-100 mM).
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours, depending on the substrates and conditions.[2]
Upon completion, the product can be purified by standard chromatographic techniques (e.g., HPLC).
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
Boc-protected PEG derivative (e.g., the product from oxime ligation)
Dissolve the Boc-protected compound (1 equivalent) in DCM.
Add TFA to the solution. A common ratio is 1:1 TFA:DCM, but this can be varied.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC or LC-MS. Deprotection is usually rapid, often completing within 30 minutes to 2 hours.[6]
Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
For workup, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine product.
Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using Cbz-aminooxy-PEG8-Boc.
Caption: A stepwise workflow for PROTAC synthesis.
Conclusion
Cbz-aminooxy-PEG8-Boc is a versatile and powerful tool for the construction of complex bioconjugates, most notably PROTACs. Its well-defined structure and the orthogonal reactivity of its functional groups allow for a rational and stepwise approach to synthesis. This guide provides the fundamental chemical properties and practical experimental protocols to aid researchers in leveraging this important molecule in their drug discovery and development efforts.
The Role of PEGylated Linkers in Revolutionizing Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics. This guide provides a comprehensive technical overview of the applications of PEGylated linkers in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. By leveraging the unique physicochemical properties of PEG, researchers can overcome challenges such as poor solubility, rapid clearance, and immunogenicity, thereby unlocking the full therapeutic potential of novel and existing drug candidates.
Enhancing Pharmacokinetics and Pharmacodynamics through PEGylation
PEGylation fundamentally alters the behavior of a drug in the body. The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shield around the drug molecule, leading to several key advantages.
Prolonged Circulation Half-Life and Reduced Clearance
One of the most significant benefits of PEGylation is the dramatic extension of a drug's circulation half-life.[1] The increased hydrodynamic radius of the PEGylated conjugate reduces renal filtration and clearance.[2] This "stealth" effect also shields the drug from enzymatic degradation and uptake by the reticuloendothelial system (RES).[2] The result is a sustained therapeutic exposure from a single administration, reducing dosing frequency and improving patient compliance.
PEG linkers can significantly enhance the aqueous solubility of hydrophobic drug molecules, facilitating their formulation and administration.[1] This is particularly crucial for many potent small-molecule drugs and peptides that would otherwise be challenging to deliver intravenously. The PEG chain also provides a protective layer that can improve the stability of the drug against degradation in biological fluids.
Reduced Immunogenicity
By masking potential antigenic epitopes on the surface of protein-based drugs, PEGylation can reduce their immunogenicity.[5][8] This is a critical consideration for biologic therapies, as an immune response can lead to the production of anti-drug antibodies (ADAs), which can neutralize the therapeutic effect and cause adverse reactions.[9] However, it is important to note that anti-PEG antibodies can also develop, which may impact the efficacy and safety of PEGylated therapeutics upon repeated administration.[10][11]
Applications in Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)
PEGylated linkers play a pivotal role in the design and optimization of antibody-drug conjugates (ADCs), a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker is a critical component that influences the stability, solubility, and drug-release characteristics of the ADC.
Enhancing ADC Properties
Improved Solubility and Reduced Aggregation: Many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, especially at higher drug-to-antibody ratios (DARs). Incorporating a hydrophilic PEG linker mitigates this issue, enabling the development of ADCs with higher DARs and improved manufacturing feasibility.
Modulated Pharmacokinetics: The length and structure of the PEG linker can be tuned to optimize the pharmacokinetic profile of the ADC, leading to a longer plasma half-life and increased tumor accumulation.
Controlled Drug Release: PEG linkers can be designed as either cleavable or non-cleavable. Cleavable linkers are engineered to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, reducing environment, or specific enzymes). Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload.
The following diagram illustrates a general workflow for the synthesis and mechanism of action of a PEGylated ADC.
Cbz-aminooxy-PEG8-Boc: A Technical Guide for Chemical Biology Applications
For Researchers, Scientists, and Drug Development Professionals Introduction In the evolving landscape of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. Cbz-aminooxy-PEG...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. Cbz-aminooxy-PEG8-Boc has emerged as a critical tool, primarily serving as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1]
This technical guide provides an in-depth overview of Cbz-aminooxy-PEG8-Boc, including its chemical properties, detailed experimental protocols for its use, and its application in the context of targeted protein degradation.
Core Concepts
Cbz-aminooxy-PEG8-Boc is a polyethylene glycol (PEG)-based linker featuring three key functional components:
Cbz (Carboxybenzyl) protected aminooxy group: The aminooxy group is designed for highly efficient and chemoselective oxime ligation with an aldehyde or ketone-functionalized molecule, such as a ligand for a target protein. The Cbz group is a protecting group that can be removed under specific conditions to unmask the reactive aminooxy moiety.
PEG8 spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length and flexibility of the PEG linker are crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Boc (tert-Butoxycarbonyl) protected functional group: This end of the linker is designed for coupling with a ligand for an E3 ubiquitin ligase. The Boc protecting group can be removed under acidic conditions to reveal a reactive group for conjugation.
The strategic placement of these functionalities allows for a modular and sequential approach to PROTAC synthesis, enabling the precise assembly of these complex bifunctional molecules.
Data Presentation: Physicochemical and Technical Properties
A comprehensive understanding of the quantitative aspects of Cbz-aminooxy-PEG8-Boc and its reactions is essential for its effective implementation.
The following protocols provide detailed methodologies for the key experimental steps involving Cbz-aminooxy-PEG8-Boc in the synthesis of a PROTAC. These protocols are based on established procedures for similar molecules and should be optimized for specific applications.
Protocol 1: Sequential Deprotection of Cbz and Boc Groups
This protocol describes the sequential removal of the Cbz and Boc protecting groups. The order of deprotection is critical and depends on the synthetic strategy. Here, we will first deprotect the Cbz group, followed by the Boc group.
A. Cbz Deprotection (Hydrogenolysis)
Dissolve the Linker: Dissolve Cbz-aminooxy-PEG8-Boc (1 equivalent) in methanol (MeOH) or ethanol (EtOH) to a concentration of 10-20 mg/mL in a round-bottom flask.
Add Catalyst: To the solution, add 10% Palladium on carbon (Pd/C) (10-20% by weight of the starting material).
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (balloon pressure is often sufficient).
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aminooxy-PEG8-Boc. This product is often used directly in the next step without further purification.
B. Boc Deprotection (Acidolysis)
Dissolve the Intermediate: Dissolve the aminooxy-PEG8-Boc intermediate (1 equivalent) in anhydrous dichloromethane (DCM) (0.1-0.2 M).
Acid Treatment: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.
Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]
Protocol 2: Oxime Ligation for PROTAC Synthesis
This protocol describes the conjugation of the deprotected aminooxy-PEG linker to an aldehyde- or ketone-functionalized ligand for a protein of interest (POI).
Prepare Reaction Mixture: In a suitable vial, dissolve the aldehyde/ketone-functionalized POI ligand (1 equivalent) and the Cbz-deprotected aminooxy-PEG8-Boc (1.1 equivalents) in a suitable solvent system. A mixture of an organic solvent (e.g., DMSO, DMF) and an aqueous buffer (e.g., phosphate or acetate buffer, pH 4.5-7) is commonly used to ensure solubility of all components.
Catalyst Addition (Optional but Recommended): For reactions at or near neutral pH, the addition of a catalyst can significantly accelerate the reaction rate. Aniline or its derivatives (e.g., p-phenylenediamine) can be added to a final concentration of 10-100 mM.
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group and the presence of a catalyst.
Monitoring: Monitor the formation of the oxime-linked product by LC-MS.
Purification: Once the reaction is complete, purify the desired PROTAC precursor by preparative High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and catalyst.
Mandatory Visualizations
Signaling Pathway: PROTAC-mediated Degradation of BRD4
The following diagram illustrates the mechanism of action of a PROTAC, using the example of BETd-260, which utilizes a PEG-based linker to recruit the BRD4 protein to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[7][8]
Caption: PROTAC-mediated degradation of BRD4 via Cereblon E3 ligase.
Experimental Workflow: Synthesis of a PROTAC using Cbz-aminooxy-PEG8-Boc
This diagram outlines the key steps in the synthesis of a PROTAC molecule using Cbz-aminooxy-PEG8-Boc as the linker.
Caption: Synthetic workflow for PROTAC assembly using Cbz-aminooxy-PEG8-Boc.
Conclusion
Cbz-aminooxy-PEG8-Boc is a versatile and powerful tool for researchers in chemical biology and drug discovery. Its well-defined structure, featuring orthogonally protected reactive groups and a hydrophilic PEG spacer, facilitates the modular synthesis of PROTACs and other complex bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this linker in their research endeavors, ultimately contributing to the development of novel therapeutic strategies for a wide range of diseases. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile chemical tools like Cbz-aminooxy-PEG8-Boc will undoubtedly grow.
A Beginner's In-depth Guide to PROTAC Linker Design Principles
For Researchers, Scientists, and Drug Development Professionals Introduction to PROTAC Technology Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's natural protei...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]
The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[1][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be released to target another POI molecule, acting in a catalytic manner.[1][4]
The Crucial Role of the Linker
While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer.[7] The linker's composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[8][9] A well-designed linker stabilizes the ternary complex, ensuring efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, hindering the formation of a productive ternary complex and reducing degradation efficiency.[4]
Core Principles of PROTAC Linker Design
The design of a PROTAC linker is a multifaceted process that requires careful consideration of several factors to achieve optimal degradation of the target protein. The key principles revolve around the linker's chemical composition, length, and attachment points.
Linker Composition and Types
The chemical nature of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7][8] Linkers can be broadly categorized into flexible and rigid types, with "smart" or functional linkers emerging as a more advanced category.[4]
Flexible Linkers : These are the most common types of linkers, especially in the initial stages of PROTAC development, due to their synthetic accessibility and ease of modification.[4][7]
Alkyl Chains : Simple hydrocarbon chains are a frequent starting point for linker design, offering significant conformational flexibility.[4] They tend to be hydrophobic, which can enhance membrane permeability but may decrease aqueous solubility.[7][10]
Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to improve the solubility and hydrophilicity of PROTACs.[1][7] The ethylene glycol units can also participate in hydrogen bonding.[4] However, PEG linkers may have lower metabolic stability compared to alkyl chains.[7]
Rigid Linkers : These linkers incorporate structural elements that restrict the conformational freedom of the PROTAC.[4]
Cyclic Structures : Saturated rings like piperazine and piperidine can constrain the linker's conformation and improve water solubility and metabolic stability.[7]
Aromatic Systems : Phenyl rings and other aromatic systems introduce planarity and rigidity.[4]
Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction and are metabolically stable.[4][11]
"Smart" or Functional Linkers : Recent innovations have led to linkers with additional functionalities.
Photoswitchable Linkers : These often contain an azobenzene moiety that can switch between cis and trans isomers upon light exposure, allowing for spatiotemporal control of PROTAC activity.[4][11]
Linker Length
The length of the linker is a critical parameter that dictates the distance and relative orientation between the POI and the E3 ligase within the ternary complex.[1][8]
Too Short : A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and thus inhibiting ternary complex formation.[6][8]
Too Long : An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[8] It can also lead to a higher entropic penalty upon binding, potentially decreasing potency.[12]
Optimal Length : The ideal linker length is highly dependent on the specific POI-E3 ligase pair and must be empirically determined.[8][13] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and a stable, productive ternary complex.[4]
Attachment Points
The points at which the linker is connected to the POI and E3 ligase ligands are also crucial for achieving potent degradation.[8] The selection of attachment points is typically guided by the analysis of solvent-exposed regions on the surface of the ligands when bound to their respective proteins, often informed by co-crystal structures.[3] Derivatization at a position that disrupts the binding of the ligand to its target protein will result in an inactive PROTAC.[3]
Quantitative Analysis of Linker Effects
The optimization of a PROTAC's linker often involves synthesizing a library of molecules with varying linker lengths and compositions and evaluating their degradation efficiency. The following tables provide examples of how linker length can impact the degradation of target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor (ER)-α Degradation
This table summarizes data from a study on ER-α targeting PROTACs, demonstrating the effect of linker length on degradation efficiency.[11]
PROTAC Compound
Linker Length (atoms)
ER-α Degradation
11
9
+++
12
12
++++
13
16
+++++
14
19
++
15
21
+
Degradation efficiency is represented qualitatively based on Western Blot analysis, with '+++++' indicating the most potent degradation.[11] The study found that a 16-atom linker provided the optimal distance for ER-α degradation.[11][14]
Table 2: Comparison of Well-Known BRD4-Targeting PROTACs
This table compares three well-characterized PROTACs that target the BRD4 protein, highlighting differences in their linkers and recruited E3 ligases.
PROTAC
E3 Ligase Recruited
Linker Type
Key Features
MZ1
VHL
PEG-based
Shows selectivity for BRD4 degradation over other BET family members (BRD2, BRD3).[12][15]
ARV-825
Cereblon (CRBN)
PEG-based
A potent pan-BET degrader, effectively degrading BRD2, BRD3, and BRD4.[12]
dBET1
Cereblon (CRBN)
PEG-based
Also a potent pan-BET degrader, similar in action to ARV-825.[12]
Experimental Protocols for PROTAC Evaluation
A critical aspect of PROTAC development is the experimental validation of their ability to induce the degradation of the target protein. Below are detailed protocols for key assays.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[3]
Materials:
Cell culture reagents
PROTAC compound and vehicle control (e.g., DMSO)
Ice-cold Phosphate-Buffered Saline (PBS)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels and electrophoresis apparatus
PVDF or nitrocellulose membranes and transfer apparatus
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate and imaging system
Procedure:
Cell Treatment:
Plate cells at an appropriate density and allow them to adhere overnight.[3]
Treat cells with a range of PROTAC concentrations and a vehicle-only control (e.g., 0.1% DMSO).[3]
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
Cell Lysis:
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[3]
Add lysis buffer to each dish, scrape the cells, and collect the lysate.[3]
Incubate the lysate on ice for 30 minutes with occasional vortexing.[3]
Centrifuge the lysate to pellet cell debris and collect the supernatant.[3]
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.[3]
Sample Preparation and SDS-PAGE:
Normalize the protein concentration of all samples with lysis buffer.[3]
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[3]
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[3]
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
Quantify the band intensities using densitometry software.[3]
Normalize the target protein signal to the loading control.[3]
Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
Ternary Complex Formation Assays
Several biophysical and in-cell assays can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
This is a bead-based immunoassay that measures the proximity of two molecules.[16]
Principle: Donor and acceptor beads are coated with antibodies that recognize tags on the POI and E3 ligase. When the ternary complex forms, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.[16]
General Protocol:
Prepare a mixture of the tagged POI, tagged E3 ligase, and the PROTAC at various concentrations in an appropriate assay buffer.[17]
Incubate the mixture to allow for ternary complex formation.[16]
Read the signal on an AlphaLISA-compatible plate reader.[16]
A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, reducing the ternary complex signal (the "hook effect").[17]
FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18]
Principle: A fluorescently labeled ligand (e.g., a probe that binds to the E3 ligase) will have a low FP value. When the PROTAC and POI bind to the E3 ligase to form the ternary complex, the overall size of the complex increases, slowing its rotation and increasing the FP value.[18]
General Protocol:
Prepare solutions of the fluorescent probe, the E3 ligase, the POI, and the PROTAC.
In a microplate, mix the fluorescent probe and the E3 ligase.
Add the PROTAC and the POI.
Incubate to reach binding equilibrium.
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[19]
SPR is a label-free technique for real-time monitoring of molecular interactions.[5]
Principle: One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the POI is flowed over the chip. The formation of the ternary complex on the sensor surface causes a change in the refractive index, which is detected as a response signal.[5]
General Protocol:
Immobilize the E3 ligase on the SPR sensor chip.[5]
Inject a solution containing the PROTAC to measure its binary interaction with the E3 ligase.[5]
Inject a solution containing both the PROTAC and the POI to measure the formation of the ternary complex.[5]
Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the interactions.[5]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using the DOT language can help visualize the complex processes involved in PROTAC action and evaluation.
Application Notes and Protocols for Cbz-aminooxy-PEG8-Boc Synthesis in PROTACs
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of selectively degrading target proteins by hi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC.[2][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility.[1][3][]
This document provides a detailed, proposed protocol for the synthesis of Cbz-aminooxy-PEG8-Boc, a bifunctional PEG linker used in the construction of PROTACs. The protocol is based on established principles of organic synthesis, as a specific, step-by-step published procedure was not identified in the available literature.
Synthesis of Cbz-aminooxy-PEG8-Boc: A Proposed Protocol
The synthesis of Cbz-aminooxy-PEG8-Boc can be envisioned as a multi-step process involving the sequential modification of a commercially available PEG spacer. The following is a representative protocol.
Table 1: Summary of Proposed Synthesis Parameters
Step
Reaction
Key Reagents
Equivalents (vs. Starting Material)
Solvent
Temperature (°C)
Time (h)
Estimated Yield (%)
1
Monoprotection of PEG8-diol
Boc₂O, DMAP
1.1 (Boc₂O), 0.1 (DMAP)
DCM
25
12
85
2
Mesylation of Boc-PEG8-OH
MsCl, Et₃N
1.5 (MsCl), 2.0 (Et₃N)
DCM
0 to 25
4
90
3
Azide Substitution
NaN₃
3.0
DMF
80
12
95
4
Staudinger Reduction
PPh₃, H₂O
1.2 (PPh₃)
THF
50
8
90
5
Cbz Protection
Cbz-Cl, Et₃N
1.2 (Cbz-Cl), 1.5 (Et₃N)
DCM
0 to 25
6
85
6
Boc Deprotection
TFA
Excess
DCM
25
2
98
7
Aminooxy Installation
N-Boc-hydroxylamine, EDC, HOBt
1.2 (hydroxylamine), 1.3 (EDC), 1.3 (HOBt)
DMF
25
24
70
Experimental Protocols
Step 1: Monoprotection of PEG8-diol
To a solution of octaethylene glycol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
Stir the reaction mixture at room temperature (25 °C) for 12 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield Boc-O-PEG8-OH.
Step 2: Mesylation of Boc-PEG8-OH
Dissolve Boc-O-PEG8-OH (1.0 eq) in DCM and cool to 0 °C.
Add triethylamine (Et₃N, 2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.5 eq).
Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.
Quench the reaction with water and extract with DCM.
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give Boc-O-PEG8-OMs.
Step 3: Azide Substitution
Dissolve Boc-O-PEG8-OMs (1.0 eq) in dimethylformamide (DMF).
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 12 hours.
Cool the reaction to room temperature and pour into water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-O-PEG8-N₃.
Step 4: Staudinger Reduction
To a solution of Boc-O-PEG8-N₃ (1.0 eq) in tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.2 eq).
Stir the mixture at 50 °C for 8 hours, then add water and continue stirring for another 2 hours.
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford Boc-O-PEG8-NH₂.
Step 5: Cbz Protection
Dissolve Boc-O-PEG8-NH₂ (1.0 eq) in DCM and cool to 0 °C.
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq).
Allow the reaction to warm to room temperature (25 °C) and stir for 6 hours.
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography to obtain Cbz-NH-PEG8-O-Boc.
Step 6: Boc Deprotection
Dissolve Cbz-NH-PEG8-O-Boc (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
Stir the solution at room temperature (25 °C) for 2 hours.
Remove the solvent and excess TFA under reduced pressure to yield Cbz-NH-PEG8-OH.
Step 7: Aminooxy Installation
To a solution of Cbz-NH-PEG8-OH (1.0 eq) in DMF, add N-Boc-hydroxylamine (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 eq), and hydroxybenzotriazole (HOBt, 1.3 eq).
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography to yield the final product, Cbz-aminooxy-PEG8-Boc.
Diagrams
Caption: Proposed workflow for the synthesis of Cbz-aminooxy-PEG8-Boc.
Caption: Role of the linker in PROTAC-mediated protein degradation.
Application Notes and Protocols for the Bioconjugation of Cbz-aminooxy-PEG8-Boc to Target Ligands
For Researchers, Scientists, and Drug Development Professionals Introduction Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker designed for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker designed for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2][3] This linker features three key components: a carboxybenzyl (Cbz)-protected amine, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. This design allows for the sequential and controlled conjugation of two different molecular entities, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
The PEG8 spacer enhances the aqueous solubility and optimizes the spatial orientation between the two conjugated ligands, which is a critical factor for the efficacy of the resulting bioconjugate.[1][4] The orthogonal protecting groups, Cbz and Boc, enable selective deprotection and subsequent conjugation, providing a versatile platform for drug discovery and development.
This document provides detailed protocols for the bioconjugation of Cbz-aminooxy-PEG8-Boc to target ligands, including deprotection strategies, conjugation reactions, and characterization of the final product.
Principle of the Method
The bioconjugation strategy using Cbz-aminooxy-PEG8-Boc involves a multi-step process that leverages the differential lability of the Cbz and Boc protecting groups. The general workflow consists of:
Selective Deprotection: Removal of either the Cbz or Boc group to expose a reactive amine or aminooxy functionality.
First Ligand Conjugation: Coupling of the first target ligand to the deprotected end of the linker.
Second Deprotection: Removal of the remaining protecting group.
Second Ligand Conjugation: Attachment of the second target ligand to the newly exposed reactive site.
Purification and Characterization: Isolation and verification of the final bifunctional conjugate.
The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, a reaction known for its high chemoselectivity and biocompatibility, often referred to as a "click" reaction.[5] The amine group, after deprotection, can be coupled to carboxylic acids or other reactive functionalities on the target ligand.
Experimental Protocols
Materials and Equipment
Cbz-aminooxy-PEG8-Boc
Target ligand 1 (with a carboxylic acid or activated ester)
Target ligand 2 (with an aldehyde or ketone functionality)
Reagents for Cbz deprotection: Palladium on carbon (Pd/C), Hydrogen gas (H2) or a hydrogen donor (e.g., ammonium formate), or Aluminum chloride (AlCl3) and hexafluoroisopropanol (HFIP)[6][7][8]
Reagents for Boc deprotection: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane[9]
Coupling agents for amide bond formation: HATU, HOBt, EDC, DIPEA
Analytical and purification equipment: HPLC, LC-MS, NMR
Protocol 1: Synthesis of a PROTAC using Cbz-aminooxy-PEG8-Boc
This protocol describes a representative synthesis of a PROTAC where a POI ligand is first conjugated to the deprotected amine, followed by conjugation of an E3 ligase ligand to the deprotected aminooxy group.
Step 1: Cbz Deprotection
Dissolve Cbz-aminooxy-PEG8-Boc in a suitable solvent such as methanol.
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material (typically 2-4 hours).
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can be used in the next step without further purification.
Step 2: Conjugation of the First Ligand (Amide Bond Formation)
Dissolve the deprotected linker from Step 1 and the first target ligand (containing a carboxylic acid) in an anhydrous solvent like DMF.
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
Stir the reaction mixture at room temperature for 4-12 hours.
Monitor the reaction by LC-MS.
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions to remove excess reagents.
Purify the resulting conjugate by flash chromatography or preparative HPLC.
Step 3: Boc Deprotection
Dissolve the purified conjugate from Step 2 in a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[9]
Stir the reaction at room temperature for 1-2 hours.[9]
Monitor the deprotection by LC-MS.
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]
Step 4: Conjugation of the Second Ligand (Oxime Bond Formation)
Dissolve the deprotected aminooxy conjugate from Step 3 and the second target ligand (containing an aldehyde or ketone) in a suitable buffer, typically at a pH of 4-5.
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
Monitor the formation of the oxime-linked PROTAC by LC-MS.[10]
Purify the final PROTAC using preparative HPLC.
Step 5: Characterization
LC-MS: To confirm the molecular weight of the intermediates and the final product.[11][12]
NMR: To confirm the structure of the final PROTAC.
HPLC: To assess the purity of the final product.
Data Presentation
Table 1: Representative Reaction Conditions and Expected Outcomes
Step
Reaction
Key Reagents
Solvent
Typical Time
Expected Yield
Analytical Method
1
Cbz Deprotection
10% Pd/C, H₂
Methanol
2-4 h
>90%
LC-MS
2
Amide Coupling
Ligand 1 (COOH), HATU, DIPEA
DMF
4-12 h
60-80%
LC-MS, HPLC
3
Boc Deprotection
TFA, DCM
DCM
1-2 h
>95%
LC-MS
4
Oxime Ligation
Ligand 2 (Aldehyde/Ketone)
pH 4-5 Buffer
1-4 h
70-90%
LC-MS, HPLC
5
Final Purification
-
-
-
>95% Purity
HPLC, NMR, HRMS
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using Cbz-aminooxy-PEG8-Boc.
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Optimize the pH of the reaction buffer (typically 4-5).
Instability of aldehyde/ketone
Use freshly prepared or purified ligand.
Conclusion
Cbz-aminooxy-PEG8-Boc is a versatile and efficient linker for the construction of bifunctional molecules like PROTACs. The orthogonal protecting groups allow for a controlled and stepwise synthesis, while the PEG spacer provides favorable physicochemical properties. The protocols outlined in this document provide a comprehensive guide for researchers in the field of drug discovery and chemical biology to successfully utilize this linker in their bioconjugation strategies. Careful monitoring of each step by LC-MS and purification by HPLC are crucial for obtaining a final product of high purity.
Application Notes and Protocols for the Step-by-Step Coupling of Cbz-aminooxy-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals Introduction Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker molecule that plays a crucial role in the synthesis of complex biomolecules, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker molecule that plays a crucial role in the synthesis of complex biomolecules, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] This linker possesses two distinct functional groups: a carboxybenzyl (Cbz)-protected aminooxy group and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a flexible and hydrophilic polyethylene glycol (PEG8) spacer. The orthogonal nature of the Cbz and Boc protecting groups allows for a stepwise and controlled coupling of two different molecular entities, making it an invaluable tool in drug discovery and development.
This document provides a comprehensive, step-by-step guide for the sequential coupling of Cbz-aminooxy-PEG8-Boc. It includes detailed experimental protocols for the selective deprotection of the Boc and Cbz groups and subsequent conjugation reactions: amide bond formation and oxime ligation.
Principle of the Method
The coupling strategy for Cbz-aminooxy-PEG8-Boc involves a two-stage process that leverages the differential stability of the Boc and Cbz protecting groups.
Selective Deprotection of the Boc Group: The Boc group is labile under acidic conditions and can be selectively removed using reagents like trifluoroacetic acid (TFA), leaving the Cbz group intact.[5]
First Coupling Reaction (Amide Bond Formation): The newly exposed primary amine can then be coupled with a molecule containing a carboxylic acid moiety using standard peptide coupling reagents such as HATU or EDC/NHS to form a stable amide bond.[6][7]
Selective Deprotection of the Cbz Group: The Cbz group is stable to acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst).[5]
Second Coupling Reaction (Oxime Ligation): The deprotection of the Cbz group reveals the aminooxy functionality, which can then be reacted with an aldehyde- or ketone-containing molecule to form a stable oxime linkage.[8][9] This reaction proceeds efficiently, often under mild conditions, and can be catalyzed by nucleophilic catalysts like aniline.[10][11]
This sequential approach allows for the precise and directional assembly of three-component systems, which is fundamental to the synthesis of PROTACs and other targeted therapeutics.
Experimental Protocols
Materials and Reagents
Cbz-aminooxy-PEG8-Boc
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
N,N-Diisopropylethylamine (DIPEA)
Carboxylic acid-containing molecule of interest (Molecule A-COOH)
Aldehyde- or ketone-containing molecule of interest (Molecule B-CHO/COR)
Aniline
Phosphate buffered saline (PBS) or other suitable buffer (pH ~6.5-7.0)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Reverse-phase HPLC system for purification
Mass spectrometer (e.g., LC-MS) for reaction monitoring and product characterization
Protocol 1: Selective Boc Deprotection and Amide Coupling
This protocol describes the removal of the Boc protecting group and the subsequent coupling of the free amine to a carboxylic acid.
Step 1.1: Boc Deprotection
Dissolve Cbz-aminooxy-PEG8-Boc in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS until the starting material is fully consumed.
Remove the solvent and excess TFA under reduced pressure (in vacuo).
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA. The resulting product, Cbz-aminooxy-PEG8-amine TFA salt, can be used directly in the next step.
Step 1.2: Amide Bond Formation
Dissolve the carboxylic acid-containing molecule (Molecule A-COOH, 1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
Add a solution of the Cbz-aminooxy-PEG8-amine TFA salt (1.2 equivalents) in anhydrous DMF to the activated carboxylic acid solution.
Stir the reaction mixture at room temperature for 2-4 hours, or until LC-MS analysis indicates the completion of the reaction.
Quench the reaction by adding water.
Extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product (Cbz-aminooxy-PEG8-NH-Molecule A) by reverse-phase HPLC.
Protocol 2: Cbz Deprotection and Oxime Ligation
This protocol outlines the removal of the Cbz protecting group and the final coupling to an aldehyde or ketone.
Step 2.1: Cbz Deprotection
Dissolve the purified Cbz-aminooxy-PEG8-NH-Molecule A in methanol (MeOH).
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).
Place the reaction vessel under a hydrogen (H₂) atmosphere (a balloon is often sufficient for small-scale reactions).
Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction by LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Rinse the Celite pad with additional MeOH.
Concentrate the filtrate under reduced pressure to yield the deprotected product, H₂N-O-PEG8-NH-Molecule A.
Step 2.2: Oxime Ligation
Dissolve the aminooxy-functionalized intermediate (H₂N-O-PEG8-NH-Molecule A, 1.0 equivalent) and the aldehyde- or ketone-containing molecule (Molecule B-CHO/COR, 1.0-1.5 equivalents) in a suitable buffer, such as phosphate buffer at pH 6.5-7.0. The use of a co-solvent like DMSO or DMF may be necessary depending on the solubility of the reactants.
Add aniline to a final concentration of 10-100 mM to catalyze the reaction.[10][11]
Stir the reaction at room temperature for 4-24 hours. Monitor the formation of the oxime conjugate by LC-MS.
Upon completion, the final conjugate can be purified by reverse-phase HPLC.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the coupling of Cbz-aminooxy-PEG8-Boc. Note that yields are highly dependent on the specific nature of "Molecule A" and "Molecule B".
Table 1: Summary of Deprotection Reactions
Step
Protecting Group
Reagents
Solvent
Time (h)
Temperature
Typical Yield
1.1
Boc
TFA (20-50%)
DCM
1-2
Room Temp.
>95% (crude)
2.1
Cbz
H₂, 10% Pd/C
MeOH
2-16
Room Temp.
85-95%
Table 2: Summary of Coupling Reactions
Step
Reaction Type
Key Reagents
Solvent
Time (h)
Temperature
Typical Yield
1.2
Amide Coupling
HATU, DIPEA
DMF
2-4
Room Temp.
60-85%
2.2
Oxime Ligation
Aniline (catalyst)
Phosphate Buffer (pH 6.5-7.0)
4-24
Room Temp.
70-90%
Visualizations
Caption: Experimental workflow for the sequential coupling of Cbz-aminooxy-PEG8-Boc.
Caption: Overall reaction scheme for the synthesis of a three-component conjugate.
Application Notes and Protocols: Selective Deprotection of Cbz Group in Cbz-aminooxy-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals Introduction In the synthesis of complex molecules, particularly in peptide synthesis and the development of Antibody-Drug Conjugates (ADCs) and PROTACs, th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in peptide synthesis and the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the strategic use of protecting groups is paramount.[1][2] The orthogonality of these groups, allowing for the selective removal of one in the presence of others, is a key principle in multistep synthesis.[2] The Cbz (carboxybenzyl) and Boc (tert-butyloxycarbonyl) groups are two of the most widely used amine protecting groups.[1] The Cbz group is characteristically removed by catalytic hydrogenolysis, while the Boc group is stable under these conditions but labile to acidic conditions.[1] This orthogonal relationship enables the selective deprotection of a Cbz-protected amine without affecting a Boc-protected functionality within the same molecule.
This document provides detailed application notes and protocols for the selective deprotection of the Cbz group from Cbz-aminooxy-PEG8-Boc to yield Boc-aminooxy-PEG8-amine. This reaction is a critical step in the synthesis of various bioconjugates and functionalized molecules where a free amine is required for subsequent conjugation, while the Boc-protected aminooxy group remains intact for later modification. The primary method described is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst, a mild and highly efficient method for Cbz cleavage.[1]
Principle of Selective Deprotection
The selective removal of the Cbz group in the presence of a Boc group is achieved through catalytic hydrogenolysis. In this reaction, the Cbz group is cleaved by hydrogen gas (H₂) in the presence of a palladium catalyst. The reaction proceeds via the cleavage of the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. The Boc group, being resistant to these reductive conditions, remains intact.
Reaction Scheme:
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the selective deprotection of the Cbz group from Cbz-aminooxy-PEG8-Boc.
Materials and Equipment
Substrate: Cbz-aminooxy-PEG8-Boc
Catalyst: 10% Palladium on carbon (10% Pd/C)
Solvent: Methanol (MeOH), HPLC grade
Hydrogen Source: Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Filtration: Celite® or a syringe filter (0.45 µm)
Reaction Vessel: Round-bottom flask
Stirring: Magnetic stirrer and stir bar
Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
The following protocol is for a typical small-scale reaction. The scale can be adjusted as needed, with a proportional adjustment of reagents.
Dissolution of Substrate: In a clean and dry round-bottom flask, dissolve Cbz-aminooxy-PEG8-Boc (1.0 equiv) in methanol (approximately 0.1 M concentration).
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution under a positive pressure of the inert gas.
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
Reaction Initiation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure the reaction atmosphere is saturated with hydrogen.
Reaction Progress: Vigorously stir the reaction mixture at room temperature.
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progression.
Reaction Completion: The reaction is typically complete within 2-6 hours.
Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude product, Boc-aminooxy-PEG8-amine.
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the typical quantitative data expected for the selective deprotection of Cbz-aminooxy-PEG8-Boc based on established literature for similar Cbz deprotection reactions.
Parameter
Value
Notes
Substrate
Cbz-aminooxy-PEG8-Boc
-
Product
Boc-aminooxy-PEG8-amine
-
Catalyst
10% Pd/C
10-20 mol%
Solvent
Methanol
0.1 M
Hydrogen Pressure
1 atm (balloon)
Higher pressure can be used if available
Temperature
Room Temperature
-
Reaction Time
2 - 6 hours
Monitor by TLC or LC-MS
Yield
>95%
Typically high-yielding reaction
Purity (crude)
>90%
Often clean enough for subsequent steps
Analytical Method
LC-MS, ¹H NMR
For characterization
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the selective deprotection of the Cbz group.
Caption: Experimental workflow for Cbz deprotection.
Orthogonal Deprotection Strategy
This diagram illustrates the principle of orthogonal protection and deprotection of Cbz and Boc groups.
Caption: Orthogonal deprotection of Cbz and Boc groups.
Troubleshooting
Issue
Possible Cause
Solution
Incomplete Reaction
Inactive catalyst
Use fresh, high-quality Pd/C.
Insufficient hydrogen
Ensure the hydrogen balloon is adequately filled and the system is properly sealed.
Catalyst poisoning
Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Low Yield
Adsorption of product to catalyst
Wash the Celite pad and the catalyst thoroughly with methanol after filtration.
Volatility of the product
Be cautious during solvent evaporation.
Side Reactions
Over-reduction of other functional groups
This is generally not an issue with the Boc group. If other sensitive groups are present, careful monitoring is crucial.
Conclusion
The selective deprotection of the Cbz group from Cbz-aminooxy-PEG8-Boc using catalytic hydrogenolysis is a robust and high-yielding method. The orthogonality of the Cbz and Boc protecting groups allows for the reliable synthesis of the desired Boc-aminooxy-PEG8-amine, a valuable intermediate in the construction of complex bioconjugates and other functionalized molecules. By following the detailed protocol and considering the troubleshooting guidelines, researchers can confidently perform this key synthetic transformation.
Application Notes and Protocols for the Deprotection of Cbz-aminooxy-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals Introduction The selective removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, particularl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, particularly in the fields of peptide synthesis, bioconjugation, and drug development. This document provides detailed application notes and protocols for the acidic deprotection of Cbz-aminooxy-PEG8-Boc, a heterobifunctional linker containing a Boc-protected aminooxy group and a benzyloxycarbonyl (Cbz)-protected amine. The orthogonality of the Boc and Cbz protecting groups allows for the selective deprotection of the aminooxy moiety while the Cbz group remains intact, enabling subsequent chemoselective ligation reactions.[1][2][3]
The protocols outlined below utilize trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc group removal.[4][5] This method is favored for its rapid reaction times and generally high yields.[6] This document also addresses potential side reactions, reaction monitoring techniques, and detailed work-up procedures to obtain the deprotected product in high purity.
Reaction Principle and Orthogonality
The deprotection of the Boc group proceeds via an acid-catalyzed hydrolysis mechanism. The strong acid, typically TFA, protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine (in this case, an aminooxy group).[3]
A key feature of the Cbz-aminooxy-PEG8-Boc linker is the presence of two different amine protecting groups, Boc and Cbz. These groups are orthogonal, meaning one can be removed selectively without affecting the other. The Boc group is labile to strong acids, while the Cbz group is stable under these conditions but can be removed by catalytic hydrogenolysis.[1][2][7] This orthogonality is fundamental for the stepwise functionalization of the linker.
Orthogonal deprotection of Cbz-aminooxy-PEG8-Boc.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of PEGylated aminooxy compounds based on literature data for similar substrates. While specific yields for Cbz-aminooxy-PEG8-Boc may vary, the data provides a reliable reference for experimental planning.
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes the most common and generally effective method for the removal of the Boc group.
Materials:
Cbz-aminooxy-PEG8-Boc
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Toluene
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Procedure:
Dissolution: Dissolve Cbz-aminooxy-PEG8-Boc in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
Cooling: Cool the solution to 0 °C in an ice bath.
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[4]
Work-up (for the free amine):
a. Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
b. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
c. Wash the organic layer with brine.
d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
e. Filter the solution and concentrate under reduced pressure to yield the deprotected product as a free amine.
Note: The resulting TFA salt of the deprotected amine can often be used directly in subsequent reactions without neutralization.[4]
Experimental workflow for Boc deprotection.
Protocol 2: Reaction Monitoring by LC-MS
LC-MS is a powerful technique to accurately monitor the progress of the deprotection reaction.
Procedure:
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.
Quenching and Dilution: Quench the aliquot by diluting it in a suitable solvent system for LC-MS analysis (e.g., acetonitrile/water).
Analysis: Inject the diluted sample into the LC-MS system.
Data Interpretation: Monitor the disappearance of the peak corresponding to the starting material (Cbz-aminooxy-PEG8-Boc) and the appearance of the peak for the deprotected product. The deprotected product will have a lower mass (loss of the Boc group, 100.12 g/mol ) and typically a shorter retention time due to increased polarity.[4]
Potential Side Reactions and Mitigation
The primary side reaction of concern during acidic Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation generated as a byproduct.[2] In the case of Cbz-aminooxy-PEG8-Boc, the aminooxy group and potentially the PEG chain could be susceptible to alkylation.
Mitigation Strategy:
Use of Scavengers: To prevent unwanted alkylation, scavengers can be added to the reaction mixture to trap the tert-butyl cation. A commonly used scavenger is triisopropylsilane (TIS).[4]
Modified Protocol with Scavenger:
In step 3 of Protocol 1, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) to the reaction mixture along with TFA.
Another potential side reaction is trifluoroacetylation of the newly formed amine by TFA, especially if the reaction mixture is heated or concentrated from a TFA-rich solution.[9] The recommended work-up procedure, including co-evaporation with toluene, helps to minimize this risk.
Conclusion
The selective deprotection of the Boc group from Cbz-aminooxy-PEG8-Boc can be achieved efficiently using standard acidic conditions, primarily with a TFA/DCM system. The provided protocols offer a robust starting point for researchers. Careful monitoring of the reaction and appropriate work-up procedures are essential to ensure high yield and purity of the deprotected product, which is a valuable intermediate for subsequent bioconjugation and drug development applications.
Application Notes and Protocols: Synthesis of E3 Ligase-Targeting PROTACs using Cbz-aminooxy-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a POI-PROTAC-E3 ligase ternary complex facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties.[4] Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity and biocompatibility. Cbz-aminooxy-PEG8-Boc is a versatile PEG-based linker that enables the conjugation of E3 ligase ligands and POI ligands through a stable oxime bond. This application note provides detailed protocols for the synthesis of PROTACs using Cbz-aminooxy-PEG8-Boc and E3 ligase ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN), the two most commonly recruited E3 ligases in PROTAC development.[5]
Reaction Principle and Workflow
The synthesis of a PROTAC using Cbz-aminooxy-PEG8-Boc involves a multi-step process that begins with the functionalization of an E3 ligase ligand to introduce a carbonyl group (aldehyde or ketone). This is followed by a two-step deprotection of the linker to expose the aminooxy and amine functionalities. The deprotected linker is then conjugated to the functionalized E3 ligase ligand via an oxime ligation reaction. The resulting intermediate can then be coupled to a POI ligand.
The general workflow for the synthesis is as follows:
Functionalization of E3 Ligase Ligand: Introduction of an aldehyde or ketone group onto the E3 ligase ligand.
Deprotection of Cbz-aminooxy-PEG8-Boc: Sequential removal of the Cbz and Boc protecting groups.
Oxime Ligation: Conjugation of the deprotected linker with the functionalized E3 ligase ligand.
Purification and Characterization: Purification of the linker-E3 ligase ligand conjugate by High-Performance Liquid Chromatography (HPLC) and characterization by Liquid Chromatography-Mass Spectrometry (LC-MS).
Conjugation to POI Ligand: Amide coupling of the purified conjugate with a suitable POI ligand.
Signaling Pathway of PROTAC Action
PROTACs mediate the degradation of target proteins by hijacking the UPS. The process begins with the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. A polyubiquitin chain is formed on the POI, which is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can participate in further rounds of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of Aldehyde-Functionalized VHL Ligand
This protocol describes the synthesis of an aldehyde-functionalized VHL ligand from a commercially available hydroxyproline-based VHL ligand precursor.
Materials:
Hydroxyproline-based VHL ligand precursor with a free hydroxyl group
Dess-Martin periodinane (DMP)
Dichloromethane (DCM)
Sodium bicarbonate (NaHCO₃), saturated solution
Sodium thiosulfate (Na₂S₂O₃), saturated solution
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Dissolve the VHL ligand precursor (1.0 eq) in anhydrous DCM.
Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated NaHCO₃ and saturated Na₂S₂O₃ solutions.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the aldehyde-functionalized VHL ligand.
Two-Step Deprotection of Cbz-aminooxy-PEG8-Boc
Step 1: Cbz Deprotection (Hydrogenolysis)
Materials:
Cbz-aminooxy-PEG8-Boc
Palladium on carbon (Pd/C, 10 wt%)
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Hydrogen gas (H₂)
Procedure:
Dissolve Cbz-aminooxy-PEG8-Boc (1.0 eq) in MeOH or EtOAc.
Add Pd/C (0.1 eq) to the solution.
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
Monitor the reaction by LC-MS.
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the aminooxy-PEG8-Boc intermediate.
Step 2: Boc Deprotection (Acidolysis)
Materials:
Aminooxy-PEG8-Boc intermediate
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Procedure:
Dissolve the aminooxy-PEG8-Boc intermediate (1.0 eq) in DCM.
Add TFA (10-20 eq) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Monitor the reaction by LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting deprotected linker (aminooxy-PEG8-amine) is often used in the next step without further purification.
Oxime Ligation of Deprotected Linker and Functionalized E3 Ligase Ligand
Materials:
Aldehyde-functionalized VHL ligand
Deprotected aminooxy-PEG8-amine linker
Aniline
Dimethylformamide (DMF) or a mixture of DMF and water
Acetic acid (optional, to adjust pH)
Procedure:
Dissolve the aldehyde-functionalized VHL ligand (1.0 eq) in DMF.
Add the deprotected aminooxy-PEG8-amine linker (1.2 eq) to the solution.
Add aniline (0.1-1.0 eq) as a catalyst.
If necessary, adjust the pH of the reaction mixture to 4-5 with acetic acid.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by LC-MS for the formation of the oxime conjugate.
Upon completion, the reaction mixture can be directly purified by preparative RP-HPLC.
Purification and Characterization
Purification:
The crude product from the oxime ligation is purified by reverse-phase preparative HPLC using a C18 column.
A typical gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is used for elution.
Fractions containing the desired product are collected, combined, and lyophilized.
Characterization:
LC-MS: The purity and identity of the final product are confirmed by LC-MS analysis. The observed mass should correspond to the calculated mass of the desired conjugate.
NMR: ¹H and ¹³C NMR spectroscopy can be used for structural elucidation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a VHL-linker conjugate.
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis of a VHL-linker conjugate.
Table 1: Reaction Conditions and Yields
Step
Reactants
Key Reagents
Solvent
Time (h)
Temp (°C)
Yield (%)
1. VHL Oxidation
VHL Precursor
DMP
DCM
3
25
~85
2. Cbz Deprotection
Cbz-aminooxy-PEG8-Boc
H₂, Pd/C
MeOH
5
25
>95
3. Boc Deprotection
Aminooxy-PEG8-Boc
TFA
DCM
1.5
25
>95
4. Oxime Ligation
Aldehyde-VHL, Deprotected Linker
Aniline
DMF
16
25
~90 (in situ)
5. Purification
Crude Ligation Product
-
H₂O/ACN
-
-
~70 (isolated)
Table 2: Characterization Data
Compound
Formula
Calculated Mass (Da)
Observed Mass [M+H]⁺ (Da)
Purity (LC-MS, %)
Aldehyde-VHL
C₂₁H₂₄FN₃O₅S
465.50
466.15
>98
Deprotected Linker
C₁₈H₃₉N₃O₉
453.52
454.28
-
VHL-Linker Conjugate
C₃₉H₆₁FN₆O₁₃S
901.02
901.42
>95
Conclusion
The use of Cbz-aminooxy-PEG8-Boc provides a robust and versatile method for the synthesis of PROTACs. The protocols outlined in this application note detail a systematic approach for the preparation of E3 ligase-linker conjugates, which are key intermediates in the construction of PROTACs. The oxime ligation strategy offers a chemoselective and high-yielding method for coupling the linker to a functionalized E3 ligase ligand. By following these protocols, researchers can efficiently synthesize and characterize novel PROTACs for targeted protein degradation studies.
Application Notes and Protocols for PROTAC Synthesis using Cbz-aminooxy-PEG8-Boc Linker
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the C...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the Cbz-aminooxy-PEG8-Boc linker. These guidelines are intended to assist researchers in the development of novel protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional small molecule inhibitors.[3]
The Cbz-aminooxy-PEG8-Boc linker is a polyethylene glycol (PEG)-based linker that provides a flexible and hydrophilic spacer between the two active ligands of a PROTAC. The PEG component can enhance the solubility and cell permeability of the final PROTAC molecule.[4] This linker features a carbamoyl-protected aminooxy group and a Boc-protected terminal amine, allowing for sequential and controlled conjugation to the POI and E3 ligase ligands.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the UPS to induce the degradation of a specific protein. This process can be broken down into several key steps as illustrated in the signaling pathway diagram below.
Application Notes and Protocols for the Characterization of Cbz-aminooxy-PEG8-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the analytical methods for characterizing Cbz-aminooxy-PEG8-Boc, a heterobifunctional PROTAC linker...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for characterizing Cbz-aminooxy-PEG8-Boc, a heterobifunctional PROTAC linker. The following protocols and data are designed to assist in the structural verification, purity assessment, and quality control of this reagent, which is critical in the development of targeted protein degraders.
Introduction
Cbz-aminooxy-PEG8-Boc is a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises a Carboxybenzyl (Cbz)-protected aminooxy group, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a tert-Butoxycarbonyl (Boc)-protected amine. Accurate characterization is essential to ensure the integrity of the linker, which directly impacts the efficacy and safety of the final PROTAC molecule. This document outlines the key analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of Cbz-aminooxy-PEG8-Boc. Both ¹H and ¹³C NMR are employed to confirm the presence of the key functional groups and the PEG spacer.
2.1.1. Expected ¹H NMR Spectral Data
The ¹H NMR spectrum provides characteristic signals for the protons of the Cbz, PEG, and Boc moieties.
Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Boc (-C(CH₃)₃)
~1.44
Singlet
9H
PEG (-O-CH₂-CH₂-O-)
~3.64
Multiplet
32H
PEG (-O-CH₂-CH₂-O-NH-Cbz)
~3.78
Triplet
2H
PEG (-O-CH₂-CH₂-NH-Boc)
~3.51
Triplet
2H
Cbz (-O-CH₂-Ph)
~5.12
Singlet
2H
Cbz (Aromatic)
~7.30-7.40
Multiplet
5H
NH (Amide)
Variable
Broad Singlet
1H
NH (Carbamate)
Variable
Broad Singlet
1H
2.1.2. Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Assignment
Chemical Shift (δ, ppm)
Boc (-C (CH₃)₃)
~80.5
Boc (-C(CH₃ )₃)
~28.7
PEG (-O-CH₂ -CH₂ -O-)
~70.6
Cbz (-O-CH₂ -Ph)
~67.2
Cbz (Aromatic)
~128.0-136.0
Cbz (C =O)
~156.5
Boc (C =O)
~156.0
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
2.2.1. Expected Mass Spectrometry Data
Ion
Calculated m/z
Observed m/z
Notes
[M+H]⁺
647.36
Typically observed
Protonated molecular ion
[M+Na]⁺
669.34
Typically observed
Sodium adduct
[M+K]⁺
685.31
Typically observed
Potassium adduct
[M-Boc+H]⁺
547.31
Possible fragment
Loss of the Boc group
[M-Cbz+H]⁺
513.33
Possible fragment
Loss of the Cbz group
Note: The Boc group is known to be labile and can undergo McLafferty rearrangement under certain MS conditions, which may lead to the absence or low intensity of the molecular ion peak.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the Cbz-aminooxy-PEG8-Boc conjugate. Due to the lack of a strong UV chromophore in the PEG chain, detectors such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) are often used in conjunction with HPLC.[3]
2.3.1. Typical HPLC Parameters
Parameter
Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
30-90% B over 20 minutes
Flow Rate
1.0 mL/min
Detector
ELSD or MS
Expected Retention Time
Dependent on the specific system, but typically in the mid-to-late part of the gradient.
Experimental Protocols
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the Cbz-aminooxy-PEG8-Boc conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.
¹H NMR Acquisition:
Use a standard pulse sequence.
Set a spectral width of approximately 16 ppm.
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
Acquire 16-32 scans for sufficient signal-to-noise.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence.
Set a spectral width of approximately 220 ppm.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this may take several hours).
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
LC-MS Protocol
Sample Preparation: Prepare a 1 mg/mL stock solution of Cbz-aminooxy-PEG8-Boc in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.
Instrumentation: Use an HPLC system coupled to an ESI-MS.
HPLC Method:
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 30% B).
Inject 5-10 µL of the sample.
Run the gradient as specified in the HPLC parameters table.
MS Method:
Set the mass spectrometer to operate in positive ion mode.
Scan a mass range of m/z 100-1000.
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to achieve maximum signal intensity for the analyte.
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time and purity of the compound. Examine the mass spectrum of the main peak to identify the molecular ion and any characteristic fragment ions.
Visualizations
Caption: Experimental workflow for the characterization of Cbz-aminooxy-PEG8-Boc.
Caption: Logical relationships in the analytical characterization process.
Application Notes and Protocols for Cbz-aminooxy-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed guidelines for the storage, handling, and utilization of Cbz-aminooxy-PEG8-Boc, a bifunctional linker commonly empl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the storage, handling, and utilization of Cbz-aminooxy-PEG8-Boc, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Proper storage of Cbz-aminooxy-PEG8-Boc is crucial to maintain its stability and reactivity. Recommendations vary for the compound in solid form versus in solution.
Form
Storage Temperature
Duration
Notes
Solid (Powder)
-20°C
Up to 3 years
Store in a dry, well-ventilated place. Avoid direct sunlight.
In Solvent
-80°C
Up to 1 year
Aliquot to avoid repeated freeze-thaw cycles.
Shipping
Ambient Temperature
Short-term
Upon receipt, store at the recommended long-term storage temperature.
Handling Protocols
Due to its chemical nature, appropriate handling procedures should be followed to ensure user safety and product integrity.
General Handling
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
Use spark-proof tools and avoid sources of ignition.[1]
Preparation of Stock Solutions
Equilibrate the vial of Cbz-aminooxy-PEG8-Boc to room temperature before opening.
Weigh the desired amount of the compound in a clean, dry vial.
Add the appropriate solvent (e.g., DMSO, DMF, DCM) to the desired concentration.
Vortex or sonicate briefly to ensure complete dissolution.
If not for immediate use, aliquot the stock solution into smaller volumes and store at -80°C.
Experimental Protocols
Cbz-aminooxy-PEG8-Boc is a key reagent in the modular synthesis of PROTACs. The following is a generalized protocol for its use in conjugating a target protein ligand and an E3 ligase ligand.
Deprotection of the Boc Group (to expose the aminooxy functionality)
The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.
Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane (DCM)).
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
Upon completion, remove the solvent and excess TFA under reduced pressure.
The resulting amine salt can be used directly or after neutralization.
Deprotection of the Cbz Group (to expose the amine)
The Carboxybenzyl (Cbz) group is commonly removed by catalytic hydrogenation.
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
Add a catalytic amount of palladium on carbon (Pd/C) (typically 5-10 mol%).
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
Stir vigorously at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Generalized PROTAC Synthesis Workflow
This workflow outlines the sequential conjugation of ligands to the Cbz-aminooxy-PEG8-Boc linker. The order of deprotection and conjugation may be reversed depending on the specific chemical functionalities of the ligands.
Step 1: First Ligand Conjugation. Couple the first ligand (e.g., a carboxylic acid-functionalized E3 ligase ligand) to the deprotected aminooxy end of the linker via an amide bond formation reaction (e.g., using HATU or EDC as a coupling agent).
Step 2: Deprotection. Selectively deprotect the other end of the linker-ligand conjugate (in this case, Cbz deprotection via hydrogenation).
Step 3: Second Ligand Conjugation. Couple the second ligand (e.g., a target protein ligand with a suitable reactive group) to the newly exposed amine.
Step 4: Purification. Purify the final PROTAC conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the use of Cbz-aminooxy-PEG8-Boc.
Caption: Generalized workflow for PROTAC synthesis.
Application Notes and Protocols for PROTAC Assembly with a PEG8 Linker
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2][4] The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex.[5] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and ability to provide the necessary length and flexibility for effective ternary complex formation.[5] This document provides a detailed experimental workflow for the assembly of a PROTAC utilizing a PEG8 linker, with a focus on targeting the epigenetic reader protein BRD4.
Experimental Workflow Overview
The assembly of a PROTAC with a PEG8 linker can be streamlined by utilizing a pre-functionalized E3 ligase ligand-linker building block. This approach simplifies the synthesis to a single coupling step with the "warhead" or POI-binding ligand. The following workflow outlines the key stages from synthesis to cellular evaluation.
Caption: Experimental workflow for PROTAC assembly and evaluation.
Data Presentation: Quantitative Analysis of BRD4-Degrading PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes quantitative data for various BRD4-targeting PROTACs, highlighting the impact of different linkers.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling an amine-functionalized JQ1 derivative (Warhead-NH2) with the pre-formed (S, R, S)-AHPC-PEG8-acid building block, which contains the VHL E3 ligase ligand and the PEG8 linker.
Reaction Setup: In a clean, dry vial, dissolve (S, R, S)-AHPC-PEG8-acid (1 equivalent) in anhydrous DMF.
Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
Coupling Reaction: Add the JQ1-amine derivative (1 equivalent) to the activated mixture.
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.[9]
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of BRD4 in a cellular context.[10]
Materials:
Human cancer cell line expressing BRD4 (e.g., MDA-MB-231)
Complete cell culture medium
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
DMSO (vehicle control)
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibody against BRD4
Primary antibody against a loading control (e.g., GAPDH or α-Tubulin)
HRP-conjugated secondary antibody
ECL (Enhanced Chemiluminescence) substrate
Imaging system
Procedure:
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of treatment.
PROTAC Treatment: The following day, treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a desired time period (e.g., 24 hours).
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer to each well.
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for SDS-PAGE. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with the primary antibody against BRD4 overnight at 4°C.
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[11]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[12]
Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome system.
Troubleshooting low yield in Cbz-aminooxy-PEG8-Boc coupling reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cbz-aminooxy-PEG8-Boc in coupling reacti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cbz-aminooxy-PEG8-Boc in coupling reactions, primarily focusing on oxime ligation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for coupling Cbz-aminooxy-PEG8-Boc to an aldehyde or ketone?
The coupling of Cbz-aminooxy-PEG8-Boc to an aldehyde or ketone proceeds via an oxime ligation reaction. This is a chemoselective reaction between the aminooxy group (R-ONH₂) of the PEG linker and the carbonyl group (C=O) of an aldehyde or ketone to form a stable oxime bond (C=N-O). The reaction is typically most efficient under slightly acidic conditions, which catalyze the dehydration step of the mechanism.
Q2: What are the Cbz and Boc groups in Cbz-aminooxy-PEG8-Boc?
Cbz (Carboxybenzyl) and Boc (tert-butyloxycarbonyl) are protecting groups for amines. In Cbz-aminooxy-PEG8-Boc, the Cbz group protects the aminooxy functionality, which can be deprotected to reveal the reactive aminooxy group for ligation. The Boc group protects the other terminus of the PEG linker. These protecting groups prevent unwanted side reactions and allow for controlled, sequential conjugation.
Q3: When should I deprotect the Cbz and Boc groups?
The deprotection strategy depends on your synthetic route. Typically, the Cbz group is removed to expose the aminooxy group for the oxime ligation reaction. The Boc group on the other end of the PEG linker would be deprotected in a subsequent step to allow for further conjugation to another molecule of interest.
Q4: What are the general storage and handling recommendations for Cbz-aminooxy-PEG8-Boc?
It is recommended to store Cbz-aminooxy-PEG8-Boc at -20°C in a dry, dark place to prevent degradation. When handling, bring the reagent to room temperature before opening to avoid condensation of moisture into the vial. Use anhydrous solvents for reactions to prevent hydrolysis of the protecting groups and to ensure optimal reaction conditions.
Troubleshooting Guide for Low Yield
Low yield in Cbz-aminooxy-PEG8-Boc coupling reactions is a common issue that can be addressed by systematically evaluating and optimizing reaction parameters.
Problem: Low or no product formation observed.
Possible Cause
Recommended Solution
Suboptimal pH
The optimal pH for uncatalyzed oxime ligation is slightly acidic (pH 4-5). If the reaction must be performed at a neutral pH, the rate will be significantly slower. For catalyzed reactions, a pH near neutral (pH 7) can be effective with the right catalyst.
Inefficient or Absent Catalyst
At neutral pH, a nucleophilic catalyst is crucial. Aniline and its derivatives are commonly used. Consider adding a catalyst if one is not already in use, or switching to a more efficient one like p-phenylenediamine.
Low Reactant Concentration
The reaction kinetics are concentration-dependent. If reactants are too dilute, the reaction will be slow. Increase the concentration of one or both reactants if possible.
Reactant Instability
The aminooxy group can be reactive and may degrade. Ensure the purity of your Cbz-aminooxy-PEG8-Boc and the aldehyde/ketone. Use fresh, high-quality reagents.
Steric Hindrance
Aldehydes are generally more reactive than ketones due to less steric hindrance. If using a sterically hindered ketone, expect a slower reaction rate and consider longer reaction times or higher temperatures.
Side Reactions
Impurities in solvents or reagents can lead to side reactions. Use high-purity, anhydrous solvents and ensure all glassware is clean and dry.
Incomplete Deprotection
If the Cbz group is not fully removed prior to the coupling reaction, the aminooxy group will not be available to react. Confirm complete deprotection by an appropriate analytical method (e.g., TLC, LC-MS).
Quantitative Data Summary
The following tables provide a summary of how different factors can influence the yield of oxime ligation reactions.
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
Table 2: Deprotection Methods for Cbz and Boc Groups
Protecting Group
Reagents and Conditions
Notes
Cbz
H₂, Pd/C in MeOH or EtOAc
Standard hydrogenolysis; may not be suitable for substrates with other reducible functional groups.
AlCl₃ in Hexafluoroisopropanol (HFIP)
Mild and selective method that avoids hazardous hydrogen gas.[2]
Acid-mediated (e.g., HCl in IPA)
Metal-free, scalable, and cost-effective alternative to hydrogenolysis.[3]
Boc
Trifluoroacetic acid (TFA) in CH₂Cl₂
Common and efficient method for Boc deprotection.
HCl in Dioxane or Ether
Alternative acidic condition for Boc removal.
Oxalyl chloride in Methanol
A mild method for selective deprotection of N-Boc.[4]
Experimental Protocols
General Protocol for Cbz Deprotection and Oxime Ligation
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrates.
1. Cbz Deprotection (Example using H₂, Pd/C):
a. Dissolve Cbz-aminooxy-PEG8-Boc in an appropriate solvent (e.g., Methanol, Ethyl Acetate).
b. Add 10 mol% of Palladium on carbon (Pd/C).
c. Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
d. Stir the reaction at room temperature for 2-16 hours.
e. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
f. Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.
g. Evaporate the solvent under reduced pressure to obtain the deprotected aminooxy-PEG8-Boc.
2. Oxime Ligation:
a. Dissolve the deprotected aminooxy-PEG8-Boc and your aldehyde or ketone substrate in a suitable solvent (e.g., DMSO, aqueous buffer).
b. Adjust the pH of the reaction mixture to the desired level (e.g., pH 4.5 for uncatalyzed, or pH 7 for catalyzed reactions).
c. If using a catalyst, add the appropriate amount (e.g., 10-100 mM aniline).
d. Stir the reaction at room temperature overnight.
e. Monitor the reaction progress by TLC or LC-MS.
f. Upon completion, purify the product using an appropriate chromatographic method (e.g., HPLC, column chromatography).
Visualizations
Caption: A typical experimental workflow for the coupling of Cbz-aminooxy-PEG8-Boc.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cbz-aminooxy-PEG8-Boc in their experiments. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cbz-aminooxy-PEG8-Boc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cbz-aminooxy-PEG8-Boc?
Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker molecule commonly used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It consists of three key components:
A Cbz (Carboxybenzyl) protected aminooxy group.
A hydrophilic PEG8 (polyethylene glycol) spacer.
A Boc (tert-butyloxycarbonyl) protected functional group, typically an amine, which after deprotection can be coupled to another molecule.
Q2: What are the primary applications of Cbz-aminooxy-PEG8-Boc?
Its primary application is in the synthesis of PROTACs, where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][4] The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][5][6][7] It is also used in other bioconjugation applications where a hydrophilic spacer and controlled, sequential reactions are required.
Q3: What are the storage and handling recommendations for Cbz-aminooxy-PEG8-Boc?
For optimal stability, Cbz-aminooxy-PEG8-Boc powder should be stored at -20°C for long-term storage. In solvent, it should be stored at -80°C. It is typically shipped at room temperature for short durations. Always refer to the Certificate of Analysis provided by the supplier for specific storage conditions.
Q4: What are the key features of the protecting groups (Cbz and Boc) in this linker?
The Cbz and Boc protecting groups are orthogonal, meaning they can be removed under different chemical conditions, allowing for controlled, stepwise synthesis.[8]
Boc group: Typically removed under acidic conditions (e.g., trifluoroacetic acid - TFA).[8][9]
Cbz group: Commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions.[10][11][12][13]
Troubleshooting Guides
This section addresses common problems encountered during experiments with Cbz-aminooxy-PEG8-Boc.
Low or No Product Yield in Conjugation Reaction
Q: I am observing a very low or no yield of my desired conjugate. What are the potential causes and how can I troubleshoot this?
Low product yield is a common issue that can stem from several factors related to the reaction conditions and the reagents themselves.
Potential Causes and Solutions:
Potential Cause
Troubleshooting Steps
Suboptimal pH for Oxime Ligation
The formation of the oxime bond between the aminooxy group and an aldehyde or ketone is pH-dependent. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[14] If the reaction must be performed at a neutral pH, the rate can be significantly slower.[14][15] Solution: Optimize the reaction pH by performing small-scale trials across a pH range (e.g., 4.0 to 7.0). Use a non-nucleophilic buffer.
Inefficient or Absent Catalyst
At neutral pH, oxime ligation is often very slow. The use of a nucleophilic catalyst, such as aniline, can significantly accelerate the reaction.[14][16][17] Solution: Add a catalyst like aniline (typically at 10-100 mM) to your reaction mixture, especially if you are working at or near neutral pH.
Reactant Instability or Degradation
The aminooxy group can be reactive and may degrade over time. The PEG chain itself can also contain reactive impurities like aldehydes or peroxides from auto-oxidation, which can lead to side reactions.[18][19] Solution: Ensure the purity of your Cbz-aminooxy-PEG8-Boc linker using analytical techniques like HPLC-MS before use. Use high-purity, fresh solvents. Avoid solvents that may contain trace aldehydes or ketones (e.g., acetone).
Steric Hindrance
The molecules you are trying to conjugate may have significant steric bulk around the reactive sites, hindering the reaction. Solution: Consider extending the reaction time or slightly increasing the temperature. If possible, redesigning the conjugation site on your target molecule to a more accessible location could be beneficial.
Incomplete Deprotection
If one of the protecting groups (Cbz or Boc) was not completely removed prior to the conjugation step, the reaction will not proceed. Solution: Confirm complete deprotection of the relevant functional group using analytical methods like LC-MS before proceeding with the conjugation reaction.
Presence of Unexpected Side Products
Q: My reaction mixture shows multiple unexpected peaks on HPLC/LC-MS. What could be the cause of these side products?
The presence of side products can complicate purification and reduce the yield of the desired conjugate.
Potential Causes and Solutions:
Potential Cause
Troubleshooting Steps
Side Reactions During Boc Deprotection
The t-butyl cation generated during the acidic deprotection of the Boc group is a reactive intermediate that can alkylate nucleophilic sites on your substrate, leading to byproducts.[4][8][20] Solution: Add a scavenger, such as triethylsilane or anisole, to the deprotection reaction to quench the t-butyl cation.
Side Reactions During Cbz Deprotection
Incomplete hydrogenolysis of the Cbz group can result in the formation of N-benzyl protected tertiary amines as a side product, especially with an insufficient hydrogen source.[10] Solution: Ensure an adequate and continuous supply of hydrogen during the reaction. Ensure the catalyst is active. Alternatively, consider using a different deprotection method if your molecule contains other reducible functional groups.[12][13]
Oxidation of the PEG Linker
PEG linkers can undergo auto-oxidation, leading to the formation of aldehyde and peroxide impurities.[18][19] These can react with your target molecules or the linker itself. Solution: Use high-purity linkers. Store the linker under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Hydrolysis of the Oxime Bond
While generally stable, the oxime bond can be susceptible to hydrolysis under strongly acidic conditions (pH < 2).[16] Solution: Maintain a pH above 4 during your work-up and purification steps to ensure the stability of the oxime linkage.
Self-Conjugation or Polymerization
If both ends of the bifunctional linker react with the same type of molecule, it can lead to homodimers or polymers. Solution: Employ a sequential and controlled reaction strategy. Ensure complete reaction and purification after the first conjugation step before proceeding to the second.
Poor Solubility of the Conjugate
Q: My final conjugate has poor aqueous solubility, despite the presence of the PEG linker. What can I do?
While PEG linkers enhance solubility, the properties of the conjugated molecules can still lead to solubility issues.[3][5][7]
Potential Causes and Solutions:
Potential Cause
Troubleshooting Steps
Hydrophobicity of Conjugated Molecules
If the molecules attached to the linker are highly hydrophobic, the PEG8 chain may not be sufficient to ensure aqueous solubility. Solution: Consider using a formulation with excipients that can improve solubility. For future syntheses, you might consider a linker with a longer PEG chain.
Aggregation
The final conjugate may be prone to aggregation, especially at high concentrations. This can sometimes be triggered by impurities from the PEG linker.[19] Solution: Optimize the buffer conditions (pH, ionic strength). Include additives that are known to reduce aggregation, such as polysorbate 20 or 80. Ensure the purity of the linker used. Characterize aggregation using techniques like size-exclusion chromatography (SEC).
Precipitation during Purification
The conjugate may precipitate during purification steps, such as reverse-phase HPLC, due to the organic solvents used. Solution: Adjust the gradient of your chromatography method. Reduce the concentration of the sample being loaded. Screen different solvent systems.
Experimental Protocols
General Protocol for Oxime Ligation
This protocol describes a general method for conjugating a molecule containing an aldehyde or ketone to the deprotected aminooxy group of the linker.
Deprotection of the Cbz Group:
Dissolve the Cbz-protected linker in a suitable solvent (e.g., methanol, ethanol).
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir at room temperature.
Monitor the reaction by TLC or LC-MS until completion.
Filter off the catalyst and concentrate the solution to obtain the deprotected aminooxy-linker.
Oxime Ligation:
Dissolve the deprotected aminooxy-linker and the aldehyde/ketone-containing molecule in a suitable buffer. A slightly acidic pH (e.g., 4.5-5.5 in an acetate buffer) is often optimal for uncatalyzed reactions.[14]
If reacting at neutral pH, consider adding aniline as a catalyst (10-100 mM).[16][17]
Allow the reaction to proceed at room temperature for 2-24 hours.
Monitor the formation of the product by LC-MS.
Upon completion, purify the conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC, SEC).
Protocol for Characterization of the Final Conjugate
A multi-faceted analytical approach is crucial to confirm the identity, purity, and stability of the final conjugate.
Analytical Technique
Purpose
LC-MS (Liquid Chromatography-Mass Spectrometry)
To confirm the molecular weight of the final conjugate and to assess its purity.[1][21][22]
HPLC (High-Performance Liquid Chromatography)
* Reverse-Phase (RP-HPLC): To assess purity and quantify the amount of unreacted starting materials and byproducts.[23] * Size-Exclusion (SEC-HPLC): To detect and quantify any aggregation or fragmentation of the conjugate.[23]
NMR (Nuclear Magnetic Resonance) Spectroscopy
To confirm the structure of the final conjugate, particularly the formation of the oxime bond and the presence of all components.
SDS-PAGE (for protein conjugates)
To visualize the increase in molecular weight of a protein after conjugation with the linker and second molecule.[21]
Visualizations
Caption: A typical workflow for the synthesis of a PROTAC molecule using Cbz-aminooxy-PEG8-Boc.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: The chemical mechanism of oxime bond formation.
Technical Support Center: Optimizing the Purity of PROTACs Synthesized with Cbz-aminooxy-PEG8-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering purity challenges when synthesizing Proteolysis Targeting Chimeras (PROTACs) using the Cb...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering purity challenges when synthesizing Proteolysis Targeting Chimeras (PROTACs) using the Cbz-aminooxy-PEG8-Boc linker.
Troubleshooting Guide
Problem: Low yield and multiple impurities observed after final deprotection/coupling step.
This is a common issue when working with multi-functional linkers like Cbz-aminooxy-PEG8-Boc. The presence of both Cbz and Boc protecting groups requires a strategic deprotection and coupling sequence to avoid side reactions.
Possible Causes and Solutions
Possible Cause
Troubleshooting Steps
Incomplete Deprotection
Boc Deprotection (Acid-labile): Ensure complete removal by using a sufficient excess of strong acid (e.g., trifluoroacetic acid - TFA). Monitor the reaction by LC-MS to confirm the disappearance of the Boc-protected starting material. Cbz Deprotection (Hydrogenolysis): Ensure the catalyst (e.g., Pd/C) is active and a sufficient hydrogen source is available. Incomplete hydrogenolysis can leave the Cbz group intact. A potential side reaction with an insufficient hydrogen source is the formation of N-benzyl-protected tertiary amines.[1]
Side Reactions During Deprotection
Alkylation from Boc Deprotection: The t-butyl cation generated during Boc deprotection is electrophilic and can alkylate nucleophilic residues on your PROTAC.[2][3] To mitigate this, add scavengers like triethylsilane (TES) or thioanisole to the deprotection cocktail. Premature Cbz Cleavage: While generally stable to mild acids, prolonged exposure to strong acids can lead to partial cleavage of the Cbz group. Minimize reaction times and maintain a low temperature.
Issues with Aminooxy Linkage
Instability of Free Aminooxy Group: The aminooxy group is a potent nucleophile.[4] If deprotected too early in the synthetic sequence, it can react with other electrophiles in the reaction mixture. It is often best to introduce the aminooxy functionality in a protected form and deprotect it in the final step or just before coupling to a carbonyl-containing warhead/ligand.
Inefficient Coupling
Optimize coupling conditions (reagents, temperature, and reaction time). For amide bond formation, consider using coupling reagents like HATU or HOBt/EDC. For oxime ligation with the aminooxy group, ensure the pH is within the optimal range (typically 4-5) to facilitate the reaction.
Aggregation of PEGylated PROTAC
The PEG linker, while improving solubility, can sometimes lead to aggregation, especially at high concentrations.[5] This can complicate purification. Work with dilute solutions and consider adding organic co-solvents during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when using the Cbz-aminooxy-PEG8-Boc linker?
A1: Common impurities often arise from incomplete reactions or side reactions involving the protecting groups. Here is a summary of potential impurities and their expected mass difference relative to the desired final PROTAC:
Impurity
Description
Expected Mass Difference (Da) from Final Product
Starting Material (Cbz-aminooxy-PEG8-Boc)
Unreacted linker.
Varies depending on the warhead and E3 ligase ligand.
Cleavage of the linker during acidic or basic workup.
Varies.
Q2: What is the optimal order of deprotection and coupling steps for this linker?
A2: The optimal strategy depends on the functional groups present on your warhead and E3 ligase ligand. A common and effective approach is a convergent synthesis:
Couple the warhead to one end of the linker.
Couple the E3 ligase ligand to the other end.
Perform the final deprotection steps orthogonally. Since the Cbz and Boc groups have orthogonal deprotection conditions (hydrogenolysis for Cbz and acid for Boc), you can selectively remove one in the presence of the other.[2][6]
Q3: How can I best purify my final PROTAC product?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying PEGylated PROTACs.[5] See the detailed protocol below.
Q4: How do I confirm the identity and purity of my final PROTAC?
A4: A combination of analytical techniques is recommended:
LC-MS: To confirm the molecular weight of the desired product and identify any impurities.
¹H and ¹³C NMR: To confirm the chemical structure.
Analytical RP-HPLC: To determine the purity of the final compound.
Experimental Protocols
Protocol 1: General Purification of a PEGylated PROTAC by Preparative RP-HPLC
Objective: To purify the crude PROTAC synthesized using the Cbz-aminooxy-PEG8-Boc linker.
Materials:
Crude PROTAC sample dissolved in a minimal amount of DMSO or DMF.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Preparative RP-HPLC system with a C18 or C8 column.
Methodology:
Sample Preparation: Dissolve the crude PROTAC in a small volume of DMSO or DMF and filter through a 0.45 µm syringe filter.
Column Equilibration: Equilibrate the preparative HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.
Injection: Inject the filtered sample onto the column.
Gradient Elution: Elute the bound PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient will need to be determined empirically for each specific PROTAC.
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 254 nm and 280 nm).
Analysis of Fractions: Analyze the collected fractions by LC-MS to identify those containing the pure desired product.
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Experimental Workflow for PROTAC Synthesis and Purification
Caption: A general workflow for the synthesis and purification of PROTACs.
Example Signaling Pathway: BRD4 Degradation
This diagram illustrates a simplified signaling pathway that can be targeted by a PROTAC designed to degrade BRD4. BRD4 is a transcriptional coactivator that plays a role in the expression of oncogenes like c-MYC.[7]
Caption: Simplified pathway of BRD4 degradation by a PROTAC.
Strategies to reduce steric hindrance in PROTAC synthesis
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to steric hindrance during the synt...
Author: BenchChem Technical Support Team. Date: December 2025
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to steric hindrance during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My final coupling reaction to link the two halves of my PROTAC has a very low yield. Could steric hindrance be the cause?
A1: Yes, low yield in the final coupling step is a classic indicator of steric hindrance. This often occurs when trying to join two bulky fragments—the warhead-linker intermediate and the E3 ligase ligand-linker intermediate. The large size and complex three-dimensional structures of these components can physically block the reactive sites from approaching each other, leading to slow or incomplete reactions. Standard amide coupling reactions can be particularly susceptible to this issue.
Q2: What are the most effective synthetic strategies to overcome low yields caused by steric hindrance?
A2: When steric hindrance is a problem, switching to more efficient and less sterically sensitive ligation chemistry is highly recommended. The most common and effective strategies include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": This is often the go-to strategy for sterically demanding conjugations. Click chemistry is known for its high efficiency, excellent functional group tolerance, and ability to proceed in high yield under mild conditions.[][2] By functionalizing the two halves of the PROTAC with an azide and a terminal alkyne, respectively, the final coupling can be achieved with significantly higher efficiency than traditional methods.[3]
Solid-Phase Synthesis: Assembling the PROTAC on a solid support can help drive reactions to completion by allowing the use of excess reagents, which can then be easily washed away.[4] This method simplifies purification and is highly amenable to creating libraries of PROTACs with different linkers to empirically find a combination that minimizes steric clash.
Convergent Synthesis: Synthesizing the warhead-linker and E3 ligand-linker fragments separately and then coupling them at the end (a convergent approach) is standard. If steric hindrance is an issue at the final step, ensure the linker attachment points ("exit vectors") on both ligands are optimized to be in sterically accessible positions.
Q3: How does linker design influence steric hindrance during synthesis?
A3: The linker's structure is critical. While its primary role is to bridge the two ligands to enable ternary complex formation, its composition also affects the synthesis process.
Flexibility: Using a more flexible linker, such as a polyethylene glycol (PEG) chain, can provide the necessary freedom of movement for the two reactive ends to find a productive orientation for the coupling reaction.
Length: A very short linker can exacerbate steric hindrance by holding the two bulky parent molecules in close, clashing proximity. Systematically increasing linker length can often alleviate this issue.
Attachment Point: The position where the linker is attached to the warhead and E3 ligase ligand is crucial. Attaching the linker to a less sterically congested part of the molecule can dramatically improve the yield of subsequent coupling reactions.
Q4: I am considering switching to click chemistry. What kind of yield improvement can I expect?
A4: While yields are highly substrate-dependent, the improvement can be substantial. Standard amide couplings for sterically hindered fragments might yield products in the low single digits or fail entirely. In contrast, the CuAAC click reaction is known for its efficiency and often proceeds in high to near-quantitative yields. Reports in the literature for the final click-coupling step in a PROTAC synthesis show yields of up to 90%.[3]
Troubleshooting Guide
Problem: Low or No Product Formation in Final Ligation Step
Possible Cause
Suggested Solution
Severe Steric Hindrance
1. Switch to Click Chemistry (CuAAC): Redesign the synthetic route to incorporate a terminal alkyne on one fragment and an azide on the other. Use a copper(I) catalyst for the final ligation.[][2]2. Optimize Coupling Reagents: If using amide coupling, switch to a more powerful coupling reagent combination known for overcoming steric hindrance, such as HATU or COMU with a non-nucleophilic base like DIPEA.3. Increase Reaction Temperature/Time: Carefully increasing the reaction temperature or extending the reaction time may help overcome the activation energy barrier, but monitor for degradation.
Suboptimal Linker Design
1. Increase Linker Length: Synthesize an analog of one fragment with a longer linker to create more space between the bulky groups.2. Increase Linker Flexibility: Use a flexible linker (e.g., PEG-based) instead of a rigid one (e.g., alkyl chain or aromatic).3. Change Linker Attachment Point: Re-evaluate the exit vector. If possible, synthesize an isomer with the linker attached at a more sterically accessible position on the warhead or E3 ligase ligand.
Poor Solubility of Intermediates
1. Change Solvent: Ensure both fragments are fully soluble in the reaction solvent. Test a range of solvents (e.g., DMF, DMA, NMP).2. Modify Linker Composition: Incorporating solubility-enhancing motifs like PEG units into the linker can improve the solubility of the intermediates and the final product.
Impure Starting Materials
1. Re-purify Intermediates: Thoroughly purify the warhead-linker and E3 ligand-linker fragments before the final coupling step.2. Full Characterization: Confirm the identity and purity of all intermediates by NMR and LC-MS to ensure no byproducts are inhibiting the reaction.
Data Summary
The following table summarizes reported yields for different final-step ligation strategies in PROTAC synthesis. Direct comparison is challenging as yields are specific to the substrates, but the data illustrates the high efficiency of click chemistry.
Note: Yields are highly dependent on the specific substrates and reaction conditions. The values presented are illustrative of the potential efficiency of each method.
Visualized Workflows and Concepts
A troubleshooting workflow for low-yield PROTAC coupling reactions.
Comparison of standard amide coupling vs. efficient click chemistry.
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Final PROTAC Ligation
This protocol describes a general procedure for the final coupling step between a warhead-linker fragment containing a terminal alkyne and an E3 ligase ligand-linker fragment containing an azide.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents, optional but recommended)
Solvent: Degassed 1:1 mixture of tert-butanol and water or DMF/water.
2. Procedure:
In a clean, dry vial, dissolve the alkyne-functionalized fragment (e.g., 50 mg, 1 eq) and the azide-functionalized fragment (1.1 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O).
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in degassed water.
In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.1 eq) in degassed water. The solution should turn light blue.
To the stirred solution of the alkyne and azide fragments, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by LC-MS. The reaction is often complete within 1-4 hours.
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Solid-Phase PROTAC Synthesis
This protocol outlines a modular approach starting with an E3 ligase ligand (e.g., pomalidomide) attached to a solid support.
1. Materials and Reagents:
Aminomethylated polystyrene resin (or other suitable resin)
Swell the aminomethylated resin in DMF for 30 minutes in a peptide synthesis vessel.
In a separate flask, pre-activate the carboxylic acid-functionalized pomalidomide (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 10 minutes.
Drain the resin and add the activated pomalidomide solution. Shake at room temperature for 16 hours.
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.
Linker Coupling:
Swell the pomalidomide-resin in DMF.
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
Couple the linker by adding a pre-activated solution of Fmoc-amino-PEG-carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Shake for 2-4 hours.
Wash the resin as described above.
Warhead Coupling:
Repeat the Fmoc deprotection step with 20% piperidine in DMF to reveal the terminal amine of the linker.
Couple the warhead by adding a pre-activated solution of the carboxylic acid-functionalized warhead (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Shake for 16 hours.
Wash the resin thoroughly with DMF, DCM, and MeOH. Dry the resin completely.
Cleavage and Purification:
Treat the dried resin with the cleavage cocktail (e.g., 95% TFA) for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Concentrate the filtrate under reduced pressure. Precipitate the crude PROTAC with cold diethyl ether if necessary.
Purify the crude product by preparative HPLC to obtain the final, pure PROTAC.
Technical Support Center: Purification of Cbz-aminooxy-PEG8-Boc Containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of PROTACs that contain a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of PROTACs that contain a Cbz-aminooxy-PEG8-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification technique for a PROTAC with a Cbz-aminooxy-PEG8-Boc linker?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying PROTACs, including those with PEG linkers.[1][2][3][4] This technique separates molecules based on their hydrophobicity, which is well-suited for the complex nature of PROTACs.
Q2: What are the key challenges when purifying PROTACs containing a PEG8 linker?
A2: The polyethylene glycol (PEG) linker introduces several challenges. Due to its hydrophilic and flexible nature, it can lead to poor peak shapes (broadening and tailing) in RP-HPLC.[5][6][7] PEGylated compounds can also be challenging to handle as they are often oils or gels, complicating isolation post-purification.
Q3: How do the Cbz and Boc protecting groups affect the purification strategy?
A3: The Cbz (Benzyloxycarbonyl) and Boc (tert-Butoxycarbonyl) groups are crucial for the synthetic route but require careful consideration during purification. The Boc group is sensitive to acidic conditions and can be partially or fully cleaved by trifluoroacetic acid (TFA) commonly used in RP-HPLC mobile phases, especially during solvent evaporation.[8][9][10][11][12] The Cbz group is generally stable under acidic and basic conditions used in chromatography but can be removed by catalytic hydrogenolysis.[13][14]
Q4: Is the aminooxy group stable during typical purification conditions?
A4: The aminooxy group is generally stable under the conditions used for RP-HPLC.[15][16][17][18] However, it is reactive towards aldehydes and ketones, so care should be taken to avoid solvents or contaminants containing these functional groups (e.g., acetone).[18]
Troubleshooting Guides
Issue 1: Broad or Tailing Peaks in RP-HPLC
This is a common issue with PEGylated compounds.
Possible Cause
Troubleshooting Step
Rationale
Secondary Interactions with Stationary Phase
Use a column with end-capping to minimize interactions with residual silanol groups. Consider using a different stationary phase (e.g., C4, C8, or Phenyl-Hexyl).
PEG chains can interact with uncapped silanols on the silica support, leading to peak tailing.[5][6]
Slow Mass Transfer
Decrease the flow rate. Increase the column temperature (e.g., to 40-60 °C).
A lower flow rate allows more time for the large PROTAC molecule to interact with the stationary phase. Higher temperatures can improve mass transfer and reduce viscosity.[2]
Inappropriate Mobile Phase
Optimize the organic solvent (acetonitrile is often preferred over methanol for PEGylated compounds). Adjust the concentration of the ion-pairing agent (TFA).
The choice of organic modifier and its concentration can significantly impact peak shape.[2]
Column Overload
Reduce the amount of sample injected onto the column.
Injecting too much sample can lead to peak distortion.[6]
Issue 2: Loss of the Boc Protecting Group During Purification
The acidic conditions of RP-HPLC can lead to premature deprotection of the Boc group.
Possible Cause
Troubleshooting Step
Rationale
High TFA Concentration in Mobile Phase
Use a lower concentration of TFA (e.g., 0.05% instead of 0.1%). Consider using a less harsh acid like formic acid.
TFA is a strong acid that can cleave the Boc group.[8][9][10]
Prolonged Exposure to Acidic Conditions
Minimize the time the collected fractions remain in the acidic mobile phase. Neutralize the collected fractions immediately with a base like triethylamine or ammonium bicarbonate.
The longer the exposure to acid, the greater the extent of deprotection.[8]
High Temperature During Solvent Evaporation
Use a lyophilizer (freeze-dryer) to remove the solvent instead of a rotary evaporator. If using a rotary evaporator, keep the bath temperature low (e.g., < 30 °C).
Heat accelerates the acid-catalyzed cleavage of the Boc group, especially as the concentration of TFA increases during evaporation.[9]
Issue 3: Difficulty in Isolating the Purified PROTAC
PEGylated compounds are often obtained as oils or sticky solids.
Possible Cause
Troubleshooting Step
Rationale
Amorphous Nature of the PEGylated Compound
After purification, lyophilize the product from a suitable solvent like water/acetonitrile or tert-butanol/water.
Lyophilization can yield a fluffy, solid powder that is easier to handle.
Residual Solvent
Perform a solvent swap to a less volatile solvent that can be removed under high vacuum.
This can help in obtaining a solid product.
Experimental Protocols
Recommended RP-HPLC Protocol for Cbz-aminooxy-PEG8-Boc PROTACs
This protocol provides a starting point for method development. Optimization will likely be required for each specific PROTAC.
Parameter
Recommendation
Column
C18 or C8 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). Consider a column with end-capping.
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
Mobile Phase B
0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
Gradient
Start with a linear gradient of 5-95% Mobile Phase B over 30-40 minutes. This can be optimized based on the retention time of the PROTAC.
Flow Rate
1.0 mL/min for an analytical column (e.g., 4.6 mm ID). For preparative columns, the flow rate should be scaled accordingly.
Detection
UV detection at 220 nm (for the peptide backbone) and 254 nm or 280 nm (if aromatic moieties are present).
Column Temperature
30-40 °C.
Sample Preparation
Dissolve the crude PROTAC in a minimal amount of a suitable solvent like DMSO or a mixture of water and acetonitrile. Ensure the sample is fully dissolved and filtered before injection.
Visualizations
A typical workflow for the purification of PROTACs.
A decision tree for troubleshooting common purification issues.
Technical Support Center: Scaling Up PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My final yield is consistently low after scaling up my PEG-PROTAC synthesis. Where should I start troubleshooting?
Low yield is a common issue when transitioning from bench-scale to larger-scale synthesis. The problem often originates from one of three areas: starting material integrity, reaction inefficiency, or purification losses.
Troubleshooting Steps:
Verify Starting Materials: Confirm the purity and identity of your E3 ligase ligand, target protein ligand, and PEG linker via NMR and LC-MS. Impurities or degradation of starting materials can significantly impact reaction efficiency.[1]
Optimize Coupling Reactions: The amide bond formations connecting the linker are critical. If standard coupling reagents are underperforming at scale, consider alternatives. Inefficient coupling can be a major source of yield loss.[1]
Evaluate Side Reactions: PEG linkers are generally stable, but functional groups on your ligands may not be. For example, free thiols can oxidize to form disulfide dimers, a common source of impurities and yield loss. Reactions should be run under an inert atmosphere.[1]
Re-evaluate Purification Strategy: PROTACs with PEG linkers are often highly polar and can adhere strongly to normal-phase silica gel, leading to poor recovery.[1] Switching to a more appropriate purification method is crucial at scale.
Q2: What are the best practices for purifying multi-gram or kilogram batches of highly polar PEG-PROTACs?
Purifying large quantities of PEGylated PROTACs presents a significant challenge due to their unique physicochemical properties. Standard silica gel chromatography is often not feasible for large-scale purification due to high costs and poor separation.[2]
Recommended Strategies:
Reverse-Phase Preparative HPLC (RP-HPLC): This is the standard and most effective method for purifying polar molecules like PEG-PROTACs.[1] At scale, this involves using larger columns and optimizing the gradient and solvent usage for efficiency and cost-effectiveness.
Crystallization: If the final product is crystalline, developing a crystallization method is the most effective and scalable purification strategy. This can dramatically improve purity and is highly cost-effective for manufacturing. However, the inherent flexibility of many PROTACs can make crystallization difficult.[3]
Solvent Extraction and Trituration: Use liquid-liquid extraction to remove major impurities. Subsequently, triturating the crude product with a specific solvent system can help precipitate the desired compound while leaving impurities in the solution.
Q3: My analytical results (LC-MS) show a broad mass spectrum instead of a single sharp peak. Is this related to the PEG linker?
This issue is highly characteristic of polydispersity in the PEG linker. If you are using a polydisperse PEG source, your starting material contains a range of PEG molecules with different lengths and molecular weights.[] This variability is transferred to your final PROTAC product, resulting in a distribution of masses rather than a single molecular weight.
Solutions and Considerations:
Use Monodisperse PEG Linkers: For consistent and reproducible results, it is essential to use high-purity, monodisperse PEG linkers, where every molecule has the exact same length and molecular weight.[] These are now the de facto standard for hydrophilic linkers in PROTAC development.[]
Impact on Pharmacokinetics (PK): Polydispersity complicates quantitative analysis and can lead to variable PK profiles, making it difficult to establish a clear dose-response relationship.[]
Analytical Confirmation: Confirm the purity and monodispersity of your PEG linker raw material using techniques like HPLC and mass spectrometry before starting the synthesis.[]
Q4: My PEG-PROTAC shows good in vitro potency but has poor in vivo exposure. How can I improve its metabolic stability?
Poor in vivo stability is a frequent challenge for PROTACs, and the linker can be a point of metabolic attack. The ether linkages within a PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance.[6]
Strategies to Enhance Stability:
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with more metabolically stable, rigid structures like piperazine, piperidine, or triazole rings can protect against degradation.[6][7]
Optimize Linker Length: The length of the PEG linker affects both ternary complex formation and metabolic stability. Systematically synthesizing analogs with shorter or longer linkers can help identify an optimal length that balances degradation efficacy with in vivo stability.[6][8]
Replace with Alkyl Chains: In some cases, replacing the PEG linker with a pure alkyl chain can improve metabolic stability, though this often comes at the cost of reduced solubility.[9]
Q5: What are the most common analytical challenges when characterizing scaled-up batches of PEG-PROTACs?
The large and complex nature of PROTACs introduces several analytical hurdles, especially during large-scale production where consistency is key.
Common Challenges and Solutions:
In-Source Fragmentation (LC-MS/MS): The linker structure can be fragile and prone to breaking in the mass spectrometer's ion source, complicating mass identification.[10] Optimization of MS parameters, such as using lower ionization energy, is crucial.[10]
Multiple Charged Ions: PROTACs often have a molecular weight around 1,000 Da and can form multiple charged ions (e.g., [M+2H]²⁺), which disperses the signal and can reduce sensitivity.[10] It is important to monitor for these ions during method development.
Poor Peak Shape in Chromatography: The presence of multiple chiral centers and the flexibility of the PEG linker can lead to peak splitting or broadening.[10] Screening different chromatographic columns and mobile phase modifiers is necessary to achieve a sharp, symmetrical peak shape.[10]
Non-Specific Binding: PROTACs can adsorb to plastic or glass surfaces during sample preparation, leading to inaccurate quantification.[10] Using low-adsorption labware and screening for suitable desorbents can mitigate this issue.[10]
Troubleshooting Guides
Workflow for Troubleshooting Low Yield in Scale-Up Synthesis
This workflow provides a step-by-step process to diagnose and resolve common causes of low yield during the scale-up of PROTAC synthesis.
A step-by-step workflow for troubleshooting low PROTAC yield.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
The choice of coupling reagent is critical for achieving high conversion, especially when dealing with sterically hindered or electron-deficient substrates at a large scale.
Coupling Reagent
Common Base
Key Advantages
Scale-Up Considerations
HATU
DIPEA, TEA
High reactivity, fast reaction times, low epimerization.
High cost, potential for explosive properties (handle with care).
Lower reactivity than phosphonium/uronium reagents, slower reaction times.
T3P®
Pyridine, TEA
High efficiency, byproducts are easily removed.
Can be corrosive, requires careful handling.
This table summarizes common reagents. The optimal choice depends on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Two-Step Synthesis of a PEG-PROTAC (Gram Scale)
This protocol outlines a common synthetic route involving a first amide coupling followed by a copper-catalyzed click chemistry reaction.
Step 1: First Amide Coupling
To a stirred solution of the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in an appropriate solvent (e.g., DMF or NMP, ~10 mL/g), add the coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.5 eq).
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
Add a solution of the bifunctional PEG linker (e.g., Azide-PEG-Amine, 1.05 eq) in the same solvent.
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-4 hours).
Upon completion, quench the reaction with water and perform an aqueous workup (e.g., extraction with EtOAc or DCM).
Purify the resulting E3 ligase-linker intermediate by reverse-phase preparative HPLC or crystallization.
Step 2: Second Coupling Reaction (Click Chemistry)
Dissolve the purified E3 ligase-linker intermediate (containing an azide, 1.0 eq) and the target protein ligand (functionalized with an alkyne, 1.1 eq) in a solvent mixture (e.g., t-BuOH/H₂O, 1:1).[11]
Add the copper(I) catalyst system, such as copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).[11]
Stir the reaction vigorously at room temperature, monitoring by LC-MS. The reaction is often complete within 1-3 hours.
Once complete, dilute the reaction mixture and perform an aqueous workup.
Purify the final PROTAC product using reverse-phase preparative HPLC to achieve high purity (>98%). Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Quality Control and Characterization of Final PROTAC Batch
Ensuring the identity, purity, and consistency of the final scaled-up batch is a critical regulatory requirement.
Identity Confirmation (LC-MS):
Use a high-resolution mass spectrometer (e.g., Q-TOF) to confirm the exact mass of the PROTAC.
Optimize MS parameters to minimize in-source fragmentation and correctly identify the parent ion, including potential multi-charged species.[10]
Purity Analysis (HPLC):
Develop a validated HPLC method using a suitable column (e.g., C18) and mobile phase.
Run the analysis at a specific wavelength (e.g., 254 nm) to determine the purity of the final product. The acceptance criteria are typically >95% or >98% depending on the development stage.
Structural Verification (NMR):
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
Confirm that the spectra match the expected structure of the PROTAC molecule and are consistent with reference lots.
Residual Solvent Analysis (GC):
Perform gas chromatography with a headspace autosampler to quantify the amount of residual solvents from the synthesis and purification process, ensuring they are below ICH limits.
Visualizations
General Synthetic Pathway for PEG-PROTACs
The diagram below illustrates a modular, two-step synthetic approach commonly used for constructing PROTACs, highlighting the critical coupling stages.
A modular two-step synthetic route for PEG-PROTAC assembly.
Impact of Linker Properties on PROTAC Performance
The properties of the PEG linker are not passive; they critically influence the final biological and pharmaceutical characteristics of the PROTAC.
Relationship between linker properties and PROTAC performance.
The Critical Divide: A Comparative Analysis of Cbz-aminooxy-PEG8-Boc and Alkyl Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A PROTAC's linker, the bridge between the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A PROTAC's linker, the bridge between the target protein binder and the E3 ligase recruiter, is a critical determinant of its efficacy. This guide provides an objective comparison of a specific polyethylene glycol (PEG)-based linker, Cbz-aminooxy-PEG8-Boc, and the widely used alkyl linkers, supported by experimental data to inform rational PROTAC design.
The choice of linker chemistry significantly impacts a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its protein degradation efficiency. While both PEG and alkyl linkers are extensively used, they offer distinct advantages and disadvantages that must be carefully weighed.[1][2]
At a Glance: Key Differences Between PEG and Alkyl Linkers
Feature
Cbz-aminooxy-PEG8-Boc (PEG Linker)
Alkyl Linker
Composition
Polyethylene glycol chain with specific end-group functionalities
Saturated or unsaturated hydrocarbon chain
Flexibility
Highly flexible due to rotating ethylene glycol units
Generally less flexible than PEG linkers
Solubility
Hydrophilic, generally improving aqueous solubility
Hydrophobic, can improve membrane permeability but may decrease aqueous solubility
Cell Permeability
Can be lower due to high hydrophilicity, but flexible nature may aid in adopting conformations that shield polar surfaces, facilitating cell entry.[3][4]
Readily available and synthetically straightforward
Impact on PROTAC Efficiency: A Data-Driven Comparison
The ultimate measure of a PROTAC's success lies in its ability to effectively degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following data, derived from a study on Bruton's tyrosine kinase (BTK) PROTACs, illustrates the impact of linker composition on degradation efficiency.
Table 1: Comparative Degradation Efficiency of BTK PROTACs with PEG and Alkyl Linkers
PROTAC
Linker Composition
DC50 (nM)
Dmax (%)
Cell Line
PROTAC 1
Alkyl Chain (11 atoms)
1.8
>95
Ramos
PROTAC 2
PEG Chain (4 PEG units)
4.1
>95
Ramos
PROTAC 3
Alkyl Chain (15 atoms)
2.5
>95
Ramos
PROTAC 4
PEG Chain (6 PEG units)
10.2
>95
Ramos
Data adapted from a study by Zorba et al. on BTK degraders. Note that the specific warhead and E3 ligase ligand are kept constant across these PROTACs.
These findings suggest that for the BTK target, shorter alkyl linkers resulted in slightly higher potency (lower DC50) compared to PEG linkers of similar length. However, both linker types were capable of achieving near-complete degradation of the target protein. It is crucial to note that the optimal linker is target-dependent and requires empirical validation.[1]
The Underlying Mechanisms: A Visual Explanation
To understand how the linker influences PROTAC function, it is essential to visualize the key processes involved.
Caption: The PROTAC-mediated protein degradation pathway.
The linker's flexibility and length are critical for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Experimental Protocols for Evaluating PROTAC Efficiency
Accurate and reproducible assessment of PROTAC efficiency is crucial for comparative studies. Below are generalized methodologies for key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Cell Culture and Treatment: Seed cells of interest in 6-well plates. After 24 hours, treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of degradation. Plot the degradation percentage against the PROTAC concentration to calculate the DC50 and Dmax values.
Cell Permeability Assay (e.g., PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess the passive permeability of a compound.
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.
Compound Addition: The test PROTACs are added to the donor wells of the filter plate.
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
Logical Workflow for PROTAC Linker Selection
The selection of an optimal linker is an iterative process involving design, synthesis, and testing.
Caption: A logical workflow for PROTAC linker optimization.
Conclusion
The choice between a Cbz-aminooxy-PEG8-Boc (PEG) linker and an alkyl linker in PROTAC design is not straightforward and is highly dependent on the specific target and the overall properties of the PROTAC molecule. PEG linkers, such as Cbz-aminooxy-PEG8-Boc, offer the advantage of increased hydrophilicity and flexibility, which can be beneficial for solubility and ternary complex formation. In contrast, alkyl linkers provide a more hydrophobic and rigid scaffold that can enhance cell permeability.
The provided data on BTK degraders demonstrates that both linker types can yield highly potent PROTACs. Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths, is crucial for identifying the optimal degrader for a given therapeutic target. The experimental protocols and workflow outlined in this guide provide a framework for researchers to conduct these comparative studies and make informed decisions in the pursuit of novel and effective protein-degrading therapeutics.
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker connecting the target-binding ligand to the E3 ligase recruiter. Among the various linker chemistries, polyethylene glycol (PEG) linkers are widely utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1] The length of this PEG linker is not a trivial parameter; it profoundly influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately dictating the efficacy of protein degradation.[2][3]
This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC performance, supported by experimental data. It also details the methodologies for key experiments cited and includes visualizations to clarify underlying mechanisms and workflows.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly target-dependent and must be determined empirically.[4] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[3][] Conversely, an excessively long linker may result in a less stable complex due to increased conformational flexibility and a higher entropic penalty upon binding.[4][] The following table summarizes quantitative data from studies on PROTACs targeting various proteins, illustrating the critical relationship between linker length and degradation efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.[2]
Mandatory Visualization
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and efficacy.
Caption: PROTACs facilitate the formation of a ternary complex, leading to polyubiquitination and subsequent proteasomal degradation of the target protein.
A Comparative Guide to Cbz-aminooxy-PEG8-Boc and Other Heterobifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimera...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a heterobifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of Cbz-aminooxy-PEG8-Boc, a polyethylene glycol (PEG)-based linker featuring an aminooxy reactive group, with other widely used heterobifunctional linkers. The comparison is supported by available experimental data and detailed methodologies to assist in the rational design of bioconjugates.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the sequential and specific conjugation of two different molecules.[1] This targeted approach minimizes the formation of undesirable homodimers and other side products, a common issue with homobifunctional linkers.[1] The choice of linker dictates not only the chemical strategy for conjugation but also influences properties such as solubility, stability, and the spatial orientation of the conjugated molecules.
This guide will focus on the comparison of Cbz-aminooxy-PEG8-Boc with two other major classes of heterobifunctional linkers: those based on N-hydroxysuccinimide (NHS) ester and maleimide chemistry (e.g., SMCC), and those utilizing NHS ester and pyridyldithiol chemistry (e.g., SPDP).
Cbz-aminooxy-PEG8-Boc: Leveraging Oxime Ligation
Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker that utilizes aminooxy chemistry for bioconjugation. One end of the linker has an aminooxy group, which reacts specifically with aldehydes or ketones to form a stable oxime ether bond. The other end is protected with a Boc group, which can be deprotected to reveal a functional group for further conjugation. The PEG8 spacer provides hydrophilicity and flexibility to the conjugate.
The key reaction for this linker is the oxime ligation, a type of "click chemistry" reaction known for its high chemoselectivity and the stability of the resulting bond.[2]
Performance Comparison of Linker Chemistries
The selection of a linker is often a trade-off between reaction efficiency, stability of the resulting conjugate, and the specific requirements of the biological system. The following tables summarize the key characteristics of Cbz-aminooxy-PEG8-Boc's underlying chemistry in comparison to other common heterobifunctional linkers.
Table 1: General Characteristics of Heterobifunctional Linker Chemistries
Aldehydes/Ketones and the corresponding group after deprotection
Primary amines (e.g., Lysine) and Thiols (e.g., Cysteine)
Primary amines (e.g., Lysine) and Thiols (e.g., Cysteine)
Resulting Linkage
Oxime ether
Thioether
Disulfide
Cleavability
Non-cleavable
Non-cleavable
Cleavable (by reducing agents)
Key Advantages
High stability of the oxime bond, high chemoselectivity
High reaction efficiency with readily available functional groups
Cleavable linkage allows for payload release in a reducing environment
Key Disadvantages
Requires the presence or introduction of a carbonyl group, can have slower kinetics
Potential for maleimide hydrolysis and retro-Michael addition leading to instability
Disulfide bond can be unstable in the bloodstream
Table 2: Comparative Stability of Linkages
Linkage Type
Environment
Stability
Key Considerations
Oxime Ether
Physiological pH, Plasma
High . Oxime bonds are significantly more stable against hydrolysis than hydrazone or imine bonds.[3][4][5][6][7][8] Rate constants for oxime hydrolysis are nearly 1000-fold lower than for simple hydrazones.[5][7][8]
Stable linkage suitable for applications requiring long-term stability.
Thioether (from Maleimide)
Physiological pH, Plasma
Moderate to Low . The thioether bond itself is stable, but the succinimide ring can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin, leading to payload exchange.[9] Hydrolysis of the succinimide ring can increase stability.[9]
Instability can lead to off-target toxicity. Linker engineering can improve stability.
Disulfide
Physiological pH, Plasma
Low . Susceptible to cleavage by reducing agents like glutathione, which are present in the plasma and intracellularly.[3]
This cleavability can be advantageous for drug release in the target cell but can also lead to premature release in circulation.
Table 3: Reaction Kinetics and Efficiency
Reaction
Typical Conditions
Reaction Rate
Reported Yield
Oxime Ligation
pH 4.5-7, often requires a catalyst (e.g., aniline)
Can be slow, but can be accelerated with catalysts. Rate constants of 10¹-10³ M⁻¹s⁻¹ have been reported with aniline catalysis and aromatic aldehydes.[10]
Detailed methodologies are crucial for the successful application of these linkers. Below are generalized protocols for key conjugation reactions.
Protocol 1: General Procedure for Protein Conjugation using an Aminooxy Linker
This protocol describes the conjugation of a molecule containing an aminooxy group (like a deprotected and activated Cbz-aminooxy-PEG8-Boc) to a protein with an aldehyde or ketone group.
Materials:
Protein containing an aldehyde or ketone group (e.g., a glycoprotein after periodate oxidation)
Preparation of Aldehyde/Ketone-containing Protein: If the protein does not naturally contain a carbonyl group, it can be introduced by methods such as periodate oxidation of glycans.
Dissolve the Protein: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
Prepare the Aminooxy Linker: Dissolve the aminooxy-functionalized linker in a compatible solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
Conjugation Reaction: Add the aminooxy linker to the protein solution at a desired molar excess. If using a catalyst, add aniline to a final concentration of 10-100 mM.
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C, protected from light.
Quenching (Optional): The reaction can be quenched by adding an excess of a quenching reagent like hydroxylamine.
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of labeling and purity.
Protocol 2: Two-Step Conjugation using SMCC (NHS-Maleimide) Linker
This protocol describes the conjugation of two proteins using SMCC.
Materials:
Amine-containing protein (Protein 1)
Thiol-containing protein (Protein 2)
SMCC linker
Conjugation Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
Conjugation Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
DMSO or DMF
Desalting column
Procedure:
Activation of Protein 1:
Dissolve Protein 1 in Conjugation Buffer A.
Dissolve SMCC in DMSO or DMF to a concentration of ~10 mM.
Add a 10-20 fold molar excess of SMCC to the Protein 1 solution.
Incubate for 30-60 minutes at room temperature.
Removal of Excess SMCC: Immediately remove excess SMCC using a desalting column equilibrated with Conjugation Buffer B.
Conjugation to Protein 2:
Dissolve Protein 2 (containing a free thiol) in Conjugation Buffer B.
Add the maleimide-activated Protein 1 to the Protein 2 solution.
Incubate for 1-2 hours at room temperature.
Quenching: Quench the reaction by adding a free thiol such as cysteine or β-mercaptoethanol.
Purification: Purify the conjugate using size-exclusion chromatography.
Characterization: Analyze the conjugate by SDS-PAGE and other methods to confirm conjugation.
Protocol 3: Two-Step Conjugation using SPDP (NHS-Pyridyldithiol) Linker
This protocol describes the conjugation of two molecules using SPDP.
Materials:
Amine-containing molecule (Molecule 1)
Thiol-containing molecule (Molecule 2)
SPDP linker
Conjugation Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
Conjugation Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0-7.5
DMSO or DMF
Desalting column
Reducing agent (e.g., DTT)
Procedure:
Activation of Molecule 1:
Dissolve Molecule 1 in Conjugation Buffer A.
Dissolve SPDP in DMSO or DMF.
Add a molar excess of SPDP to the Molecule 1 solution.
Incubate for 30-60 minutes at room temperature.
Removal of Excess SPDP: Remove excess SPDP using a desalting column equilibrated with Conjugation Buffer B.
Conjugation to Molecule 2:
Dissolve Molecule 2 (containing a free thiol) in Conjugation Buffer B.
Add the pyridyldithiol-activated Molecule 1 to the Molecule 2 solution.
Incubate for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
Purification: Purify the conjugate using size-exclusion chromatography.
Cleavage (Optional): The disulfide bond can be cleaved by adding a reducing agent like DTT.
Visualization of Workflows and Pathways
Experimental Workflow for Linker Comparison
Caption: A generalized experimental workflow for comparing different heterobifunctional linkers.
PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Conclusion
The selection of a heterobifunctional linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. Cbz-aminooxy-PEG8-Boc, which relies on the highly stable oxime ligation, offers a robust and reliable method for creating non-cleavable conjugates, particularly when long-term in vivo stability is paramount.
In contrast, linkers like SMCC provide a rapid and efficient means of conjugation to readily available functional groups, though the stability of the resulting thioether linkage can be a concern. SPDP linkers offer the advantage of a cleavable disulfide bond, which can be beneficial for controlled payload release, but this comes at the cost of lower stability in the reducing environment of the bloodstream.
Ultimately, the optimal linker choice will depend on the specific application, the nature of the molecules to be conjugated, and the desired balance between stability, reactivity, and biological activity. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in making these critical design decisions.
The Impact of Cbz-aminooxy-PEG8-Boc on Ternary Complex Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison of Cbz-aminooxy-PEG8-Boc, a flexible polyethylene glycol (PEG) based linker, with other linker classes, focusing on their impact on the formation and stability of the pivotal ternary complex. Supported by experimental data from published studies, this document aims to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This ternary complex is the essential intermediate that brings the E3 ligase in proximity to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome.
Cbz-aminooxy-PEG8-Boc is a heterobifunctional linker featuring an 8-unit PEG chain. PEG linkers are widely employed in PROTAC design due to their inherent flexibility, which allows the PROTAC to adopt multiple conformations to achieve a stable ternary complex. Furthermore, the hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the overall PROTAC molecule.
Comparative Analysis of Linker Types on Ternary Complex Formation and Degradation Efficacy
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. However, general principles can be drawn from comparative studies of different linker classes. Here, we summarize key findings on how flexible PEG linkers, such as those derived from Cbz-aminooxy-PEG8-Boc, compare to other common linker types like alkyl chains and more rigid structures.
Flexible vs. Rigid Linkers
Flexible linkers, like PEG and alkyl chains, offer the conformational freedom necessary to facilitate the initial formation of the ternary complex. In contrast, rigid linkers, which may contain cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable ternary complex if the geometry is optimal.
A study on PI3K/mTOR dual-targeting PROTACs revealed that flexible linkers, including PEG and alkyl chains, generally lead to superior degradation efficiency. This is likely due to their ability to more effectively promote the formation of the ternary complex.[1]
Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing ternary complex formation. Conversely, a linker that is too long may result in a non-productive ternary complex where the ubiquitination sites on the target are not accessible.
Systematic studies on PROTACs targeting the Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) have demonstrated the profound impact of linker length on degradation efficiency. For ERα-targeting PROTACs, a 16-atom linker was found to be significantly more potent than a 12-atom linker, even though both had similar binding affinities for ERα.[2] In the case of TBK1-targeting PROTACs, linkers shorter than 12 atoms showed no activity, while those with longer linkers exhibited robust degradation.[2]
Interestingly, for homo-PROTACs designed to degrade the E3 ligase Cereblon (CRBN), a shorter 8-atom PEG linker was found to be optimal, highlighting that the ideal linker length is context-dependent.[2]
Table 1: Comparison of PROTACs with Different Linker Types and Lengths
PROTAC Target
Linker Type/Length
Key Findings
Reference
PI3K/mTOR
Flexible (PEG, Alkyl) vs. Rigid
Flexible linkers showed superior degradation efficiency.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental approaches used to evaluate them, the following diagrams are provided.
PROTAC-mediated protein degradation pathway.
Experimental workflow for evaluating PROTAC performance.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of PROTAC efficacy. Below are protocols for key experiments used to assess ternary complex formation and protein degradation.
Protocol 1: Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical assay.
Materials:
Purified recombinant POI (e.g., tagged with His)
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C or CRBN-DDB1)
PROTACs with Cbz-aminooxy-PEG8-Boc and alternative linkers
TR-FRET donor antibody (e.g., anti-His-Tb)
TR-FRET acceptor (e.g., fluorescently labeled E3 ligase ligand or antibody against a tag on the E3 ligase)
Assay buffer (e.g., PBS with 0.1% BSA)
Microplate reader capable of TR-FRET measurements
Procedure:
Prepare a serial dilution of the PROTACs in the assay buffer.
In a microplate, add a constant concentration of the purified POI and the E3 ligase complex.
Add the serially diluted PROTACs to the wells.
Add the TR-FRET donor and acceptor reagents.
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable model to determine the EC50 for ternary complex formation.
Protocol 2: Western Blot for Protein Degradation
Objective: To measure the reduction in the levels of the target protein in cells treated with PROTACs.
Materials:
Cell line expressing the target protein
PROTACs with Cbz-aminooxy-PEG8-Boc and alternative linkers
Cell culture medium and supplements
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
BCA protein assay kit
SDS-PAGE gels and electrophoresis apparatus
Western blot transfer system
Primary antibody against the target protein
Primary antibody against a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system for chemiluminescence detection
Procedure:
Seed cells in a multi-well plate and allow them to adhere overnight.
Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours).
Lyse the cells and quantify the total protein concentration using a BCA assay.
Normalize the protein concentrations of all samples.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and probe with the primary antibody against the target protein and the loading control.
Incubate with the HRP-conjugated secondary antibody.
Add the chemiluminescent substrate and capture the signal using an imaging system.
Quantify the band intensities and normalize the target protein levels to the loading control.
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
The selection of an appropriate linker is a cornerstone of successful PROTAC design. Cbz-aminooxy-PEG8-Boc, as a flexible 8-unit PEG linker, offers favorable properties in terms of solubility and conformational adaptability, which are generally beneficial for promoting the formation of a productive ternary complex. As evidenced by comparative studies, both the chemical nature and the length of the linker are critical parameters that must be empirically optimized for each target and E3 ligase pair. While a PEG8 linker represents a rational starting point, a systematic evaluation of different linker types and lengths is crucial for identifying a PROTAC with optimal degradation efficacy. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of novel protein degraders.
Navigating the Cellular Maze: A Comparative Guide to PROTAC Permeability Featuring Cbz-aminooxy-PEG8-Boc Linkers
For researchers, scientists, and drug development professionals, the journey of a Proteolysis Targeting Chimera (PROTAC) from extracellular space to its intracellular target is a critical hurdle. Cellular permeability, a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the journey of a Proteolysis Targeting Chimera (PROTAC) from extracellular space to its intracellular target is a critical hurdle. Cellular permeability, a key determinant of a PROTAC's efficacy, is profoundly influenced by its structural components, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of PROTAC cellular permeability, with a focus on the performance of PROTACs incorporating a Cbz-aminooxy-PEG8-Boc linker against other common linker classes. By presenting experimental data, detailed protocols, and visual pathway representations, we aim to equip researchers with the knowledge to rationally design PROTACs with enhanced cellular uptake.
The unique tripartite structure of PROTACs, while enabling their potent protein degradation activity, often results in high molecular weight and a large polar surface area, posing significant challenges to their ability to traverse the cell membrane.[] The linker, once considered a simple spacer, is now recognized as a critical modulator of a PROTAC's physicochemical properties and, consequently, its permeability.[2] This guide delves into the comparative permeability of PROTACs, examining the role of different linker types, including the flexible polyethylene glycol (PEG)-based Cbz-aminooxy-PEG8-Boc linker and its alternatives.
Comparative Analysis of PROTAC Permeability: A Data-Driven Overview
To understand the impact of linker composition on cellular permeability, we have summarized quantitative data from key studies in the tables below. The primary methods for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion, and the Caco-2 permeability assay, which models intestinal absorption and efflux.[3]
Table 1: PAMPA Permeability Data for PROTACs with Various Linkers
Note: Data for a specific Cbz-aminooxy-PEG8-Boc linker was not directly available in the reviewed literature. The data for PEG linkers of varying lengths from the "MZ" and "MZP" series can be considered as surrogates for understanding the general permeability characteristics of PEG-based linkers of similar length.
Table 2: Caco-2 Permeability Data for Selected PROTACs
Linker Length and Composition Matter: The data consistently demonstrates that both the length and the chemical nature of the linker significantly impact PROTAC permeability.[4]
PEG vs. Alkyl Linkers: While PEG linkers can enhance solubility, longer PEG chains tend to decrease passive permeability.[4] In some cases, alkyl linkers have been shown to improve membrane permeability compared to their PEGylated counterparts, likely due to a reduction in polar surface area.[]
Conformational Flexibility: The ability of a PROTAC to adopt a folded conformation in the lipophilic environment of the cell membrane can shield its polar surface area and enhance permeability. Flexible linkers, including PEG-based linkers, may facilitate this "chameleonic" behavior.[5]
Efflux Mechanisms: The Caco-2 data highlights the importance of active efflux transporters in limiting the intracellular concentration of PROTACs. High efflux ratios indicate that the PROTAC is actively pumped out of the cell, a crucial consideration for oral bioavailability.[3]
The PROTAC Mechanism of Action: A Visual Guide
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's own ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Accurate and reproducible measurement of cellular permeability is paramount in the development of effective PROTACs. Below are diagrams illustrating the workflows for the two most common permeability assays.
Prepare the donor solution by diluting the PROTAC stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration.
Prepare the acceptor solution (buffer).
Prepare the artificial membrane by injecting a solution of a lipid (e.g., lecithin in dodecane) onto a hydrophobic filter in a 96-well filter plate.
Assay Procedure:
Add the acceptor solution to the wells of a 96-well acceptor plate.
Carefully place the filter plate containing the artificial membrane on top of the acceptor plate, ensuring no air bubbles are trapped.
Add the donor solution containing the PROTAC to the wells of the filter plate.
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
Sample Analysis and Data Calculation:
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)
where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_a(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Caco-2 Permeability Assay
Cell Culture:
Seed Caco-2 cells onto Transwell filter inserts in a multi-well plate.
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Assay Procedure (for Apical to Basolateral Permeability - A to B):
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
Add the transport buffer containing the PROTAC to the apical (upper) chamber.
Add fresh transport buffer to the basolateral (lower) chamber.
Incubate the plate at 37°C with gentle shaking.
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
Assay Procedure (for Basolateral to Apical Permeability - B to A):
Follow the same procedure as above, but add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber. This measurement is crucial for determining the extent of active efflux.
Sample Analysis and Data Calculation:
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the equation:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Conclusion
The cellular permeability of PROTACs is a complex interplay of various physicochemical properties, with the linker playing a pivotal role. While specific data for PROTACs containing the Cbz-aminooxy-PEG8-Boc linker remains to be published, the available evidence on PEGylated linkers suggests that a balance must be struck between solubility and permeability. Shorter PEG chains or the incorporation of alkyl characteristics may be beneficial for passive diffusion. However, the flexibility of PEG linkers can also be advantageous in promoting conformations that shield polarity. For a comprehensive understanding of a PROTAC's potential for cellular uptake and oral bioavailability, both PAMPA and Caco-2 assays are indispensable tools. The detailed protocols and workflows provided in this guide are intended to support researchers in the rational design and experimental evaluation of next-generation PROTACs with improved therapeutic profiles.
Assessing the In Vivo Stability of Cbz-aminooxy-PEG8-Boc Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety profile. The linker com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety profile. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative assessment of the in vivo stability of PROTACs containing the Cbz-aminooxy-PEG8-Boc linker, supported by available experimental data and established principles of PROTAC design.
The Role of the Linker in PROTAC Stability
The linker in a PROTAC molecule is not merely a spacer but a crucial element that influences its physicochemical properties, including solubility, permeability, and metabolic stability. The composition and length of the linker dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Long, flexible linkers like polyethylene glycol (PEG) chains are often incorporated into PROTAC design to enhance solubility and provide the necessary flexibility for optimal ternary complex formation. However, these linkers can also introduce metabolic liabilities.
In Vivo Stability of PEG-Containing PROTACs
PROTACs featuring PEG linkers, such as the Cbz-aminooxy-PEG8-Boc variant, often exhibit a trade-off between improved solubility and potentially reduced metabolic stability. The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to O-dealkylation reactions, resulting in a shorter in vivo half-life and reduced exposure of the active PROTAC.
In contrast, PROTACs with more rigid linkers, such as those incorporating alkyl chains, piperazine, or piperidine moieties, tend to exhibit enhanced metabolic stability. These rigid structures can shield the molecule from metabolic enzymes and pre-organize the PROTAC into a more favorable conformation for ternary complex formation.
Comparative Analysis of Linker Performance
While specific in vivo pharmacokinetic data for PROTACs containing the exact Cbz-aminooxy-PEG8-Boc linker is not extensively available in the public domain, we can infer its likely performance based on studies comparing PEGylated and non-PEGylated PROTACs.
Linker Type
Primary Advantages
Primary Disadvantages
Expected In Vivo Half-Life
Cbz-aminooxy-PEG8-Boc (PEG-based)
High solubility, Good flexibility for ternary complex formation
Potential for oxidative metabolism (O-dealkylation), Potentially shorter half-life
Shorter to Moderate
Alkyl Chains
High metabolic stability
Lower solubility
Moderate to Long
Piperazine/Piperidine-based (Rigid)
High metabolic stability, Can improve solubility over simple alkyl chains
May restrict conformational flexibility
Moderate to Long
Experimental Protocols for Assessing In Vivo Stability
A comprehensive assessment of the in vivo stability of a PROTAC involves a series of in vitro and in vivo experiments.
In Vitro Metabolic Stability Assays
Liver Microsomal Stability Assay :
Objective : To determine the rate of metabolism by liver enzymes.
Protocol :
Incubate the PROTAC with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for CYP enzymes).
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
Analyze the remaining parent PROTAC concentration using LC-MS/MS.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay :
Objective : To assess metabolism in intact liver cells, which includes both Phase I and Phase II metabolic pathways.
Protocol :
Incubate the PROTAC with cryopreserved or fresh hepatocytes.
Follow a similar time-course sampling and analysis procedure as the microsomal assay.
In Vivo Pharmacokinetic Studies
Animal Dosing and Sampling :
Objective : To determine the pharmacokinetic profile of the PROTAC in a living organism.
Protocol :
Administer the PROTAC to laboratory animals (typically mice or rats) via intravenous (IV) and oral (PO) routes.
Collect blood samples at predetermined time points post-dosing.
Process the blood to obtain plasma.
Bioanalysis :
Protocol :
Extract the PROTAC from the plasma samples.
Quantify the concentration of the parent PROTAC using a validated LC-MS/MS method.
Pharmacokinetic Parameter Calculation :
Parameters : Calculate key pharmacokinetic parameters such as:
Half-life (t½) : The time it takes for the plasma concentration of the drug to decrease by half.
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
Volume of distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability (%F) : The fraction of the administered dose that reaches systemic circulation.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in assessing PROTAC stability, the following diagrams illustrate the key experimental workflows and the potential metabolic pathway for a PEG-containing PROTAC.
Validation
The Elusive Case of Cbz-aminooxy-PEG8-Boc in Protein Degradation: A Comparative Overview of PROTAC Linker Strategies
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker is a critical determinant of a PROTAC's success. While a vast arr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker is a critical determinant of a PROTAC's success. While a vast array of chemical linkers are available to connect a target-binding ligand and an E3 ligase recruiter, specific case studies detailing the application of every commercially available linker are not always publicly accessible. This guide addresses the current lack of published case studies for Cbz-aminooxy-PEG8-Boc in successful protein degradation and instead provides a comparative framework for understanding its potential role by examining established principles of PROTAC linker design and data from analogous PEG-based linkers.
While "Cbz-aminooxy-PEG8-Boc" is commercially available as a PEG-based PROTAC linker, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific published case studies demonstrating its use in the successful degradation of a target protein. Consequently, quantitative data such as degradation efficiency (DC50, Dmax), detailed experimental protocols, and associated signaling pathways for PROTACs specifically synthesized with this linker are not available at this time.
This guide will, therefore, provide a broader context for researchers considering the use of Cbz-aminooxy-PEG8-Boc by:
Outlining the fundamental role of linkers in PROTAC functionality.
Presenting a comparative analysis of different linker types, with a focus on PEG linkers.
Summarizing key experimental data from successful PROTACs that utilize PEG linkers of varying lengths.
Providing generalized experimental protocols for the synthesis and evaluation of PROTACs.
The Crucial Role of the Linker in PROTAC-Mediated Degradation
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. It consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is the prerequisite for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Figure 1: General mechanism of PROTAC action.
A Comparative Look at PROTAC Linkers
Various types of linkers have been employed in PROTAC design, each with distinct properties. The two most common classes are alkyl chains and polyethylene glycol (PEG) chains.
Alkyl Chains: These are hydrophobic and flexible linkers. Their length can be systematically varied to optimize ternary complex formation.
PEG Linkers: These are hydrophilic and flexible, and their inclusion can improve the solubility and cell permeability of the PROTAC molecule. The ethylene glycol repeats can also influence the linker's conformation and interaction with the cellular environment.
Improved solubility and permeability, reduced non-specific binding
Can be metabolically less stable, may increase molecular weight significantly
Rigid Linkers
Constrained conformation (e.g., containing piperazine or alkynes)
Can provide better control over ternary complex geometry, potentially improving selectivity
More challenging to synthesize, less conformational flexibility to accommodate different targets
The Impact of PEG Linker Length on Degradation Efficiency
Numerous studies have demonstrated that the length of the PEG linker is a critical parameter for optimal PROTAC activity. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Therefore, a systematic evaluation of different linker lengths is often a crucial step in PROTAC development.
Table 2: Exemplary Data on the Effect of PEG Linker Length on Protein Degradation (Hypothetical Data Based on Published Trends)
Target Protein
E3 Ligase
PROTAC Linker
DC50 (nM)
Dmax (%)
Protein X
VHL
4-unit PEG
150
75
Protein X
VHL
8-unit PEG
25
95
Protein X
VHL
12-unit PEG
100
80
Protein Y
CRBN
3-unit PEG
500
60
Protein Y
CRBN
6-unit PEG
50
90
Protein Y
CRBN
9-unit PEG
200
70
This data is illustrative and intended to highlight the general principle of linker length optimization. Actual values are target and system-dependent.
General Experimental Protocols
While specific protocols for PROTACs using Cbz-aminooxy-PEG8-Boc are unavailable, the following provides a general workflow for the synthesis and evaluation of a novel PROTAC.
PROTAC Synthesis Workflow
Safety & Regulatory Compliance
Safety
Proper Disposal of Cbz-aminooxy-PEG8-Boc: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Cbz-aminooxy-PEG8-Boc. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This document provides general guidance for the proper disposal of Cbz-aminooxy-PEG8-Boc. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals must obtain and review the SDS for specific handling and disposal instructions before working with this substance. All procedures must be conducted in accordance with institutional policies and local, state, and federal regulations.
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. Cbz-aminooxy-PEG8-Boc is a polyethylene glycol (PEG)-based PROTAC linker. While PEG compounds are generally considered to have low toxicity, the overall hazard profile of a complex molecule like this is determined by all its components and potential impurities. Therefore, adherence to established safety protocols is crucial.
Essential Safety and Logistical Information
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for Cbz-aminooxy-PEG8-Boc. The SDS contains critical information regarding the substance's physical and chemical properties, hazards, and recommended disposal methods. In the absence of a specific SDS, the compound should be treated as hazardous waste as a precautionary measure.
Key Operational Steps for Disposal:
Waste Identification and Characterization: Determine if the Cbz-aminooxy-PEG8-Boc waste is pure or mixed with other substances. If it is contaminated with hazardous materials (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste.
Segregation: Do not mix Cbz-aminooxy-PEG8-Boc waste with incompatible materials. Chemical waste should be segregated based on compatibility to prevent dangerous reactions. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
Containerization: Use a designated, properly sealed, and chemically compatible waste container. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue, to minimize the risk of breakage.[1]
Labeling: Clearly label the waste container with the full chemical name "Cbz-aminooxy-PEG8-Boc" and any other components in the mixture. The label must include the words "Hazardous Waste," the date of waste generation, the place of origin (laboratory and room number), the principal investigator's name and contact information, and appropriate hazard pictograms.[1][2]
Storage: Store the sealed waste container in a designated and secure chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).[2][3] This area should be well-ventilated.
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[1][4] Do not dispose of Cbz-aminooxy-PEG8-Boc down the drain or in regular trash.[1][4]
Data Presentation
The following table summarizes the type of quantitative data that should be obtained from the product-specific Safety Data Sheet (SDS) to inform safe handling and disposal procedures.
Property
Value
Source
Physical State
To be determined from SDS
SDS
Molecular Formula
C₃₁H₅₁N₃O₁₂
SDS
Molecular Weight
657.75 g/mol
SDS
Boiling Point
To be determined from SDS
SDS
Melting Point
To be determined from SDS
SDS
Solubility
To be determined from SDS
SDS
Toxicity Data (e.g., LD₅₀)
To be determined from SDS
SDS
Hazard Class
To be determined from SDS
SDS
GHS Hazard Statements
To be determined from SDS
SDS
GHS Precautionary Statements
To be determined from SDS
SDS
Experimental Protocols
Protocol 1: Waste Stream Evaluation
Objective: To determine the appropriate disposal route for Cbz-aminooxy-PEG8-Boc waste.
Materials:
Waste container with Cbz-aminooxy-PEG8-Boc.
Knowledge of all processes that contributed to the waste stream.
Safety Data Sheets for all potential contaminants.
Procedure:
Identify all substances that have been mixed with the Cbz-aminooxy-PEG8-Boc.[5]
Consult the SDS for each of these added substances.[5]
If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.[5]
If the Cbz-aminooxy-PEG8-Boc is uncontaminated or only mixed with other non-hazardous materials, consult with your institution's EHS department for guidance on whether it can be disposed of as non-hazardous waste.[5]
When in doubt, always err on the side of caution and manage the waste as hazardous.[5]
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of Cbz-aminooxy-PEG8-Boc.
Caption: Workflow for the safe disposal of Cbz-aminooxy-PEG8-Boc.
Essential Safety and Operational Guide for Handling Cbz-aminooxy-PEG8-Boc
This guide provides crucial safety, handling, and disposal information for Cbz-aminooxy-PEG8-Boc, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensur...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety, handling, and disposal information for Cbz-aminooxy-PEG8-Boc, catering to researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is recommended when handling Cbz-aminooxy-PEG8-Boc.[1][2]
Protection Type
Specification
Purpose
Eye Protection
Safety glasses with side-shields or goggles.
Protects against splashes and airborne particles.[2]
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Keep away from foodstuff containers and incompatible materials.[1]
First Aid Measures:
After skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1]
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
After ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Leak Procedures:
Avoid dust formation and breathing vapors, mist, or gas.[1]
Use personal protective equipment, including chemical-impermeable gloves.[1]
Ensure adequate ventilation and remove all sources of ignition.[1]
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]
Disposal Plan:
Discharge into the environment must be avoided.[1]
Collect and arrange for disposal in suitable and closed containers.[1]
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of Cbz-aminooxy-PEG8-Boc.